Product packaging for Acrylamide(Cat. No.:CAS No. 9003-05-8)

Acrylamide

Numéro de catalogue: B121943
Numéro CAS: 9003-05-8
Poids moléculaire: 71.08 g/mol
Clé InChI: HRPVXLWXLXDGHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Context and Emergence in Research

Acrylamide, a white, odorless crystalline solid with the chemical formula C₃H₅NO, has been a subject of scientific interest since its synthesis. britannica.comwikipedia.org Commercial production of this compound monomer began in the mid-1950s. nih.gov Historically, its industrial-scale manufacture involved the hydration of acrylonitrile (B1666552) using sulfuric acid or copper catalysts. britannica.com A significant evolution in its production occurred in 1985 with the introduction of an enzymatic hydration process using microorganisms. nih.gov The primary application of this compound is as a precursor in the production of polythis compound, a water-soluble polymer with extensive uses. nih.govdouwin-chem.comresearchgate.net These applications include roles as flocculants in wastewater treatment, additives in the paper and textile industries, soil stabilizers, and components in the manufacturing of dyes and plastics. researchgate.netdcceew.gov.audouwin-chem.com

A pivotal moment in this compound research occurred in April 2002, when scientists at Stockholm University, in collaboration with the Swedish National Food Administration (SNFA), announced the discovery of this compound in various heat-treated, carbohydrate-rich foods. ift.orgumd.edueuropa.eu This finding, which was unexpected, revealed that this compound could form unintentionally during high-temperature cooking processes like frying, baking, and roasting. umd.edueuropa.eufda.gov The discovery stemmed from research studying the formation of hemoglobin adducts of this compound in humans. europa.eu This announcement prompted immediate international attention and a flurry of research activity to understand the implications of this compound in the human diet. umd.edutandfonline.com

Subsequent research quickly identified the primary mechanism of its formation in food: the Maillard reaction. tandfonline.comfrontiersin.orgoup.com This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. bio-conferences.org Specifically, studies demonstrated that the amino acid asparagine reacts with reducing sugars like glucose and fructose (B13574) to form this compound. frontiersin.orgresearchgate.netresearchgate.net This fundamental discovery provided a chemical basis for the presence of this compound in a wide range of common food products. researchgate.net

Table 1: Key Milestones in this compound Research

Year Milestone Significance
1949 Chemical synthesis of this compound described. acs.org Established the foundational chemistry of the compound.
Mid-1950s Commercial production of this compound begins. nih.gov Led to widespread industrial use, primarily for polythis compound synthesis. nih.gov
1985 Introduction of enzymatic hydration for production. nih.gov Provided a more efficient and cleaner manufacturing process.
1994 Classified as a "probable human carcinogen" (Group 2A) by the IARC. nih.gov Highlighted the compound's toxicological profile prior to its discovery in food. nih.govtaylorandfrancis.com
2002 Discovery of this compound in heated carbohydrate-rich foods by Swedish researchers. ift.orgumd.edu Revealed a major, previously unknown source of human exposure through diet, sparking global research. umd.edutandfonline.com
2002 Identification of the Maillard reaction as the primary formation pathway in food. cancer.gov Elucidated the chemical mechanism involving asparagine and reducing sugars, guiding mitigation research. tandfonline.comfrontiersin.org

Significance of this compound in Contemporary Research Paradigms

This compound holds significant importance in modern research, primarily due to its classification as a process contaminant in food and its established industrial applications. The International Agency for Research on Cancer (IARC) classified this compound as a "probable human carcinogen" (Group 2A) in 1994, a classification also supported by the U.S. National Toxicology Program (NTP) and the Environmental Protection Agency (EPA). nih.govcancer.org This classification, initially based on animal studies, drives much of the toxicological research to understand its potential implications for human health. fda.govnih.gov

In the field of food science and toxicology, this compound serves as a critical subject for several reasons:

Process Contaminant Studies: The discovery that this compound forms during common cooking methods has made it a focal point for research into food processing contaminants. nih.gov Investigations center on how different cooking temperatures, times, and food compositions affect its formation. tandfonline.com

Toxicology and Mechanistic Studies: this compound and its primary metabolite, glycidamide (B1671898), are subjects of extensive toxicological research. researchgate.net Studies investigate the mechanisms of action, including genotoxicity and neurotoxicity, to understand how these compounds interact with biological systems. nih.govresearchgate.net The interference with proteins and DNA is a key area of this research. nih.gov

Industrial Hygiene and Occupational Health: Given its use in various industries, research continues to monitor and assess occupational exposure to this compound monomer. nih.govcancer.gov

The widespread presence of this compound in many staple foods, such as potato products, cereals, and coffee, ensures its continued relevance in public health and food safety research. taylorandfrancis.comnih.gov The compound's dual identity as both an industrial chemical and a food-borne contaminant places it at the intersection of environmental science, toxicology, and nutrition, making it a significant paradigm in contemporary scientific investigation. nih.govfrontiersin.org

Table 2: this compound Levels in Selected Food Categories from Research Surveys

Food Category Reported this compound Levels (μg/kg)
Potato Chips 330 - 2300 f1000research.com
French Fries <30 - 2300 umd.edu
Corn Flakes 120 - 180 f1000research.com
Breakfast Cereals Undetectable - 1400 f1000research.com

Note: The levels of this compound in food can vary widely depending on the manufacturer, the specific cooking process, and the raw ingredients used.

Scope and Objectives of this compound Research

The overarching goal of current this compound research is to comprehensively understand its formation, detection, and biological effects to inform potential mitigation strategies and public health assessments. nih.gov The scope of this research is multidisciplinary, encompassing analytical chemistry, food science, toxicology, and epidemiology. researchgate.netresearchgate.net

The primary objectives of ongoing this compound research include:

Elucidating Formation Mechanisms: A significant focus remains on detailing the complex chemical pathways of this compound formation via the Maillard reaction and other potential minor pathways, such as those involving acrolein. tandfonline.comresearchgate.net Research aims to understand how factors like temperature, pH, moisture content, and precursor concentrations (asparagine and reducing sugars) influence formation rates in different food matrices. tandfonline.combio-conferences.org

Developing and Refining Analytical Methods: A crucial objective is the continued improvement of analytical techniques for the accurate and efficient quantification of this compound in complex food samples. tandfonline.commdpi.com Standard methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with ongoing research to enhance sensitivity, speed, and cost-effectiveness. researchgate.netnih.gov

Investigating Mitigation Strategies: A major area of research is the development of practical strategies to reduce this compound levels in foods. nih.govacs.org These efforts are explored at multiple levels:

Agricultural: Developing crop varieties (e.g., potatoes, cereals) with lower concentrations of precursors like asparagine and reducing sugars. oup.com

Technological: Optimizing food processing techniques, such as adjusting cooking times and temperatures. nih.gov

Enzymatic and Chemical: Using additives like the enzyme asparaginase (B612624) to break down asparagine before it can react, or employing other chemical inhibitors. frontiersin.orgacs.org

Assessing Dietary Exposure: Researchers aim to accurately estimate human dietary exposure to this compound across different populations and age groups. mdpi.com This involves creating extensive databases of this compound levels in various foods and using dietary survey data. mdpi.com

Conducting Epidemiological and Toxicological Studies: A critical, though challenging, objective is to clarify the long-term health implications of dietary this compound exposure in humans. nih.govfrontiersin.org While animal studies have shown certain effects, human epidemiological studies have not consistently demonstrated a clear link between dietary this compound and cancer risk. fda.govtaylorandfrancis.comnih.gov Future research aims to use biomarkers of exposure to improve the accuracy of these studies. cancer.govmdpi.com

Collectively, these research objectives aim to build a robust scientific foundation to understand and address the challenges posed by the presence of this compound in the human diet. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO<br>C3H5NO<br>CH2=CH-CONH2 B121943 Acrylamide CAS No. 9003-05-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

prop-2-enamide
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InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)N
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Molecular Formula

C3H5NO, Array
Record name ACRYLAMIDE
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Related CAS

9003-05-8
Record name Polyacrylamide
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DSSTOX Substance ID

DTXSID5020027
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Molecular Weight

71.08 g/mol
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Physical Description

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid.
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Boiling Point

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes)
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Flash Point

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216%
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Density

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg
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Impurities

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile.
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Color/Form

Flake-like crystals from benzene, White crystalline ... solid

CAS No.

79-06-1, 9003-05-8
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Melting Point

184 °F (EPA, 1998), 84.5 °C, 184 °F
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Mechanisms of Acrylamide Formation

Maillard Reaction Pathways in Acrylamide Genesis

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the main pathway leading to this compound formation in heated foods bio-conferences.orgscielo.sa.crresearchgate.netconsensus.appresearchgate.net. This intricate series of reactions contributes to many aspects of food quality, but also generates undesirable compounds like this compound frontiersin.orgmdpi.com.

Role of Asparagine and Reducing Sugars in this compound Formation

The primary precursors for this compound formation via the Maillard reaction are the amino acid asparagine and reducing sugars such as glucose and fructose (B13574) nih.govconsensus.appresearchgate.netacs.orgbohrium.com. Asparagine is a crucial participant in this pathway, particularly abundant in plant-based foods like potatoes and cereals oup.comacs.orgsandiego.edu.

The reaction initiates when the α-amino group of free asparagine condenses with the carbonyl group of a reducing sugar, forming an N-glycosyl-asparagine, which then rearranges to a Schiff base bio-conferences.orgfrontiersin.orgacs.org. This Schiff base is a key intermediate in this compound formation frontiersin.orgacs.orgnih.gov. Under heat, the Schiff base undergoes decarboxylation, facilitated by charge delocalization, leading to a product that can either hydrolyze to form 3-aminopropionamide (which then deaminates to this compound) or directly decompose to this compound via elimination of an imine acs.orgnih.gov.

Research indicates that the type of reducing sugar influences this compound yield. For instance, fructose has been observed to be more effective than glucose in promoting this compound formation in some model systems, while other studies suggest glucose is more reactive in anhydrous liquid systems agriculturejournals.cznih.govimreblank.ch. The concentration of both asparagine and reducing sugars is critical; higher levels generally lead to increased this compound formation bohrium.comresearchgate.netnih.gov.

Precursor TypeSpecific PrecursorsRole in this compound FormationResearch Findings
Amino AcidAsparaginePrimary amino acid precursor; α-amino group reacts with carbonyls nih.govconsensus.appacs.org.Crucial participant in this compound production, especially in potatoes and cereals acs.orgsandiego.edu.
Reducing SugarsGlucose, Fructose, GlyceraldehydeProvide carbonyl groups for reaction with asparagine nih.govconsensus.appnih.gov.Fructose can be more effective than glucose in some low-moisture systems, while glucose is more reactive in anhydrous liquid systems nih.govimreblank.ch.
Other CarbonylsGlyoxal, Methylglyoxal, 5-hydroxymethylfurfural (B1680220) (HMF)Contribute to this compound formation, can be formed through sugar degradation or Amadori product degradation bio-conferences.orgfrontiersin.org.Can interact with asparagine to form this compound via Schiff base intermediates frontiersin.org.

Influence of Reaction Conditions on this compound Yield

The formation of this compound is highly sensitive to various processing conditions, which dictate the rate and extent of the Maillard reaction.

Temperature is a paramount factor influencing this compound formation. This compound typically forms at temperatures above 120°C, with levels increasing significantly at higher temperatures bio-conferences.orgresearchgate.netnih.gov. For instance, in potato products, this compound formation can start slightly above 120°C and reach a maximum around 170-180°C, depending on heating time researchgate.net.

However, the relationship between temperature and this compound yield is not always linear. While increased temperature generally accelerates formation, prolonged heating at very high temperatures (e.g., 200°C) can also lead to a reduction in this compound levels due to degradation or elimination processes nih.govtandfonline.comtandfonline.com. Kinetic studies in fructose-asparagine (B1147485) model systems have shown that thermal degradation of this compound can occur at temperatures above 150°C, while below this temperature, accumulation is primarily observed tandfonline.comtandfonline.com. The temperature dependence of both formation and degradation reactions has been found to obey the Arrhenius law, with reported activation energies for formation around 52.1 kJ/mol and for degradation around 72.9 kJ/mol in a fructose-asparagine model system tandfonline.comtandfonline.com.

Thermal gradients within food products also play a role. This compound formation tends to be higher at the outer surface or crust of food products, such as French fries and bread, where temperatures are higher and moisture content is lower nih.govresearchgate.netmdpi.com.

Temperature Range (°C)Observation on this compound FormationKey Findings
< 120Minimal or no formationThis compound formation typically starts above 120°C bio-conferences.orgnih.govconsensus.app.
120-150Accumulation observedThis compound levels increase with temperature; thermal degradation is minimal or absent tandfonline.comtandfonline.com.
150-180Formation reaches maximum, degradation beginsOptimal range for maximal this compound formation; degradation becomes more significant at higher end researchgate.nettandfonline.com.
> 180Degradation/Elimination processes dominateHigher temperatures combined with prolonged heating can lead to reduced this compound levels nih.govtandfonline.com.

Water activity (aW) and moisture content significantly influence the Maillard reaction and, consequently, this compound formation. This compound compounds are often formed at high temperatures and low moisture content bio-conferences.org. When water activity ranges between 0.4 and 0.8, and moisture content is below 5%, conditions are generally favorable for the Maillard reaction and subsequent this compound formation nih.gov.

However, the relationship is complex. While a lower moisture content often promotes this compound formation, some studies indicate an optimum moisture content for this compound yield. For instance, in potato model systems, an optimum rate of this compound formation was found at approximately 0.7 aW, corresponding to about 13.3 g/100 g of dry matter acs.org. Another study observed a minimum of this compound formation at water content between 25% and 40%, with higher concentrations outside this range agriculturejournals.cz. At very high moisture contents (e.g., above 100% on a dry basis in potato powder), a significant decrease in this compound yields has been assessed, even if water activity only marginally increases acs.org. This suggests that a certain amount of water is necessary for the reaction to occur, but excessive water can hinder it acs.org.

The pH of the food matrix plays a crucial role in modulating this compound formation. Lowering the pH (acidic conditions) consistently reduces this compound formation, whereas higher pH (alkaline conditions) promotes it, with a maximum observed around pH 8 nih.govnih.govconsensus.appresearchgate.net.

The mechanism behind this pH dependence involves the protonation state of the amine group of asparagine. At lower pH, the α-amino group of asparagine becomes protonated, which obstructs its reaction with carbonyl groups, thereby inhibiting the formation of the Schiff base, a key intermediate in the Maillard reaction pathway to this compound consensus.appmdpi.com. Conversely, under alkaline conditions, the non-protonated amine group is more available for reaction, accelerating this compound production consensus.app. Studies in model systems have shown that reducing pH from 7.0 to 4.0 can lead to over 99% inhibition of this compound formation, and at pH 3, formation is minimal even after prolonged heating consensus.app.

pH LevelEffect on this compound FormationKey Findings
Low (3-5)Strongly inhibitedMinimal this compound, even after prolonged heating; conversion of non-protonated amine to protonated amine obstructs reaction consensus.appmdpi.com.
Neutral (7)ModerateBaseline for comparison; this compound formation occurs consensus.app.
High (8-9)Strongly promotedMaximum this compound formation observed around pH 8; alkaline conditions accelerate production nih.govconsensus.app.

Non-Maillard Pathways of this compound Formation

While the Maillard reaction is the predominant pathway, other minor mechanisms contribute to this compound formation in food nih.govconsensus.app. One such pathway is the "Acrolein pathway" nih.gov. Acrolein (2-propenal) can be formed through the thermolysis or pyrolysis of glycerols at high temperatures, often resulting from lipid degradation foodandnutritionresearch.netnih.gov. Acrolein can then undergo oxidation to produce acrylic acid, which subsequently reacts with ammonia (B1221849) (generated during Strecker degradation of amino acids) to form this compound nih.gov.

Other macromolecules and amino acids beyond asparagine have also been implicated in this compound formation, albeit to a lesser extent. These include proteinogenic amino acids like serine and cysteine, which can contribute through a pyruvic acid pathway, as well as aspartic acid, β-alanine, and carnosine nih.gov. While these alternative mechanisms have been proposed, their significance in real food systems compared to the Maillard reaction pathway involving asparagine and reducing sugars is generally considered minor foodandnutritionresearch.neteuropa.eu.

This compound (PubChem CID: 6579) primarily forms in food products through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur during high-temperature cooking, typically above 120°C, and under low moisture conditions wikipedia.orgfishersci.fithegoodscentscompany.comservice.gov.ukbmrb.ioscribd.comdsmz.dethegoodscentscompany.comguidetopharmacology.orgijprajournal.commpg.de. The key precursors for this reaction are the amino acid asparagine (PubChem CID: 6267) and reducing sugars, such as glucose (PubChem CID: 5793) and fructose (PubChem CID: 5984) fishersci.fithegoodscentscompany.comservice.gov.ukbmrb.ioscribd.comdsmz.dethegoodscentscompany.comguidetopharmacology.orgijprajournal.commpg.de.

The Maillard reaction pathway leading to this compound involves several intermediate steps. Initially, asparagine reacts with a carbonyl group from a reducing sugar to form N-glycosyl-asparagine (a carbinolamine), which then dehydrates to form a Schiff base fishersci.fifishersci.senih.govnih.gov. This Schiff base is a crucial intermediate that undergoes decarboxylation, leading to the formation of an azomethine ylide. This compound can then be formed from this azomethine ylide through various pathways, including direct formation, β-elimination of its tautomer, or through dehydration and subsequent deamination nih.govnih.gov.

While the Maillard reaction is the major pathway, minor routes for this compound formation have also been proposed. These include the oxidation of acrolein (PubChem CID: 7847) and lipid oxidation pathways wikipedia.orgfishersci.fidsmz.dewikipedia.org. Acrolein itself can originate from the glycerol (B35011) component of triglycerides or through the oxidation of fatty acids, implying that factors promoting lipid hydrolysis and oxidation could also contribute to this compound formation wikipedia.org.

The extent of this compound formation is influenced by several factors, including temperature, heating time, pH, water activity, and the concentration of its precursors in the food matrix fishersci.fithegoodscentscompany.combmrb.iothegoodscentscompany.comguidetopharmacology.orgijprajournal.commpg.denih.gov. Higher temperatures and longer cooking times generally lead to increased this compound levels thegoodscentscompany.comijprajournal.commpg.de.

This compound Formation in Diverse Food Matrices

This compound is detected in a wide array of heat-processed foods, particularly those rich in carbohydrates and low in protein bmrb.iodsmz.dethegoodscentscompany.comguidetopharmacology.orgijprajournal.commpg.defishersci.no. Its presence is not observed in raw ingredients or in foods prepared by boiling or steaming scribd.comthegoodscentscompany.comijprajournal.commpg.de.

Cereal-Based Products

Cereal-based products represent a significant source of dietary this compound exposure guidetopharmacology.orgmpg.defishersci.nonih.govnih.gov. This compound forms in these starch-rich foods during high-temperature thermal processes such as baking, toasting, and frying fishersci.fibmrb.iompg.defishersci.nonih.govnih.gov. The primary precursors involved are asparagine and reducing sugars mpg.defishersci.nonih.gov. In cereal products, asparagine is often considered the limiting factor for this compound formation mpg.de.

Research indicates that factors such as damaged starch content and temperature in wheat flour are key determinants of this compound formation in bread nih.gov. The substitution of wheat with other grains like rye or oat may lead to higher this compound levels due to their inherently higher asparagine content fishersci.nonih.gov. Agronomic practices, such as the application of nitrogen fertilizers, can increase free asparagine levels in grains, whereas sulfur fertilization appears to reduce it fishersci.nonih.govwikipedia.org. In baked goods like bread, this compound is predominantly found in the crust, with minimal to no amounts in the crumb mpg.de.

Potato-Based Products

Potato-based products are among the largest contributors to dietary this compound intake scribd.comguidetopharmacology.orgijprajournal.commpg.dewikipedia.orguni.luscilit.com. This compound in these products is formed from the reaction of asparagine, glucose, and fructose during high-temperature cooking methods, predominantly frying and baking bmrb.ioscribd.comdsmz.dethegoodscentscompany.commpg.descilit.com. This compound is not present in raw potato tubers, nor is it formed during boiling or steaming scribd.comthegoodscentscompany.comijprajournal.commpg.de.

The formation process in potatoes requires temperatures above approximately 120°C and low tissue water content, conditions perfectly met during the later stages of chip and French fry production scribd.comthegoodscentscompany.com. The levels of this compound are significantly influenced by several factors, including the potato variety, field management practices, environmental conditions during tuber growth (such as heat and water stress), and tuber storage conditions bmrb.ioscribd.comthegoodscentscompany.comuni.luscilit.com. Storing raw potatoes at low temperatures can lead to an increase in sugar content, which subsequently contributes to higher this compound levels during cooking bmrb.iothegoodscentscompany.com. In potato products, reducing sugars are typically the limiting factors in this compound formation mpg.de. Potato crisps, for instance, exhibit high this compound content due to their large surface area and low moisture content, which favor the Maillard reaction mpg.de.

Coffee and Related Beverages

Coffee is a notable source of dietary this compound, with its formation occurring during the roasting process of coffee beans thegoodscentscompany.combmrb.iodsmz.deguidetopharmacology.orgijprajournal.commpg.dewikipedia.org. The primary precursors are asparagine and carbohydrates (reducing sugars) present in the green coffee beans.

The kinetics of this compound formation in coffee show that it is intensively formed during the early stages of roasting. However, its content tends to decrease with increasing temperature and longer roasting times. Several factors influence the final this compound levels in coffee, including the coffee species (Robusta coffee generally contains higher this compound levels than Arabica, likely due to a higher initial amount of free asparagine). The degree of roast also plays a role, with lighter roasts typically having higher this compound concentrations. Other influencing factors include storage conditions of the beans and the specific brewing method used to prepare the beverage. For example, the European Union Commission database reports median this compound levels in roasted coffee finished products ranging from 265–290 µg/kg.

Other Processed Food Categories

Beyond cereals, potatoes, and coffee, this compound formation is observed in various other processed food categories that undergo high-temperature cooking. These include, but are not limited to, biscuits, crackers, crisp breads, and snacks fishersci.fibmrb.ioguidetopharmacology.orgmpg.de. Processed cereal-based baby foods, including rusks and biscuits, also contribute to this compound exposure in toddlers guidetopharmacology.org. Other examples include cocoa and chocolate products, where this compound forms during roasting fishersci.fithegoodscentscompany.com. The presence of caramelization and lipid oxidation reactions during processing can also contribute to the formation of this compound precursors bmrb.io.

Industrial this compound Formation Processes and Byproducts

Industrially, this compound (PubChem CID: 6579) is produced as a synthetic monomer primarily for the synthesis of polyacrylamides wikipedia.org. Historically, the principal process for manufacturing this compound involved the reaction of acrylonitrile (B1666552) (PubChem CID: 7855) with hydrated sulfuric acid, followed by separation of the product from its sulfate (B86663) salt service.gov.uk. This method, while yielding satisfactory amounts of the monomer, also produced unwanted sulfates and other by-products, leading to significant waste streams service.gov.uk. This process is largely no longer employed by commercial this compound producers today service.gov.uk.

The current predominant industrial method for this compound production is the catalytic hydration of acrylonitrile service.gov.uk. In this process, an aqueous solution of acrylonitrile is passed over a fixed bed of copper metal or Raney copper catalyst at approximately 85°C, directly converting acrylonitrile to this compound service.gov.uk. This modern catalytic approach is favored because it results in minimal levels of by-products, depending on the purity of the initial acrylonitrile.

Other developed methods for this compound production include the reaction of acryloyl chloride or acrylic anhydride (B1165640) with ammonia, and enzymatic hydration processes utilizing microorganisms to convert acrylonitrile to this compound service.gov.uk.

Polyacrylamides, synthesized from this compound, have a wide range of industrial applications. These include their use as water-soluble thickeners in wastewater treatment, in gel electrophoresis, for ore processing, in the production of dyes, as adhesives, soil conditioning agents, flocculants, chemical grouting agents, and in the precipitation of small amounts of DNA in molecular biology wikipedia.org.

Acrylamide Exposure Assessment and Occurrence

Methodologies for Dietary Acrylamide Intake Estimation

Estimating dietary this compound intake typically involves integrating food consumption data with comprehensive databases of this compound concentrations in various food products.

These methods help quantify the amounts of specific foods consumed, which are then combined with this compound concentration data to estimate total intake. For example, a study in Spanish senior centers used the duplicate diet method and found that French fries and Spanish omelet were primary contributors to this compound intake mdpi.com. Similarly, in the Polish population, bakery products, French fries, potato crisps, and roasted coffee were identified as main sources of dietary this compound researchgate.net.

The development of robust this compound concentration databases is essential for accurate exposure assessment. These databases compile analytical measurements of this compound levels in a wide array of food products. The analytical methods predominantly used for determining this compound content in food are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govdergipark.org.trjfda-online.comwaters.comresearchgate.net.

LC-MS/MS is widely favored for its high selectivity and direct measurement capabilities, often requiring less laborious sample preparation compared to GC-MS methods that may involve bromination nih.govdergipark.org.trjfda-online.comgcms.czthermofisher.com. Detection limits for GC-MS methods typically range from 5 to 10 µg/kg, while LC-MS/MS methods generally have detection limits in the range of 10-50 µg/kg, though more sensitive methods have been developed nih.gov. Sample preparation techniques like solid phase extraction (SPE), liquid-liquid extraction, and Soxhlet extraction are employed to extract this compound from food matrices and clean up extracts to minimize interferences researchgate.netgcms.czthermofisher.com.

This compound concentrations vary significantly across different food categories. A meta-analysis of 47 articles revealed that potato-based foods generally exhibit the highest average this compound concentrations, followed by fried foods, breakfast cereals, and coffee tandfonline.com.

Table 1: Representative Average this compound Concentrations in Selected Food Categories tandfonline.com

Food CategoryAverage this compound Concentration (µg/kg)
Potato-based food740.33
Fried foods328.65
Breakfast cereals263.27
Coffee234.54
Chocolate233.68
Baby infant foods156.30
Bread133.12
Biscuit116.42
Dessert109.27
Cake75.65
Cereal-based foods59.48
Nuts20.38

The European Food Safety Authority (EFSA) utilizes a comprehensive food consumption database to combine consumption data with occurrence levels of hazards like this compound, enabling estimates of consumer exposure europa.eu. Studies have shown that this compound levels can be influenced by factors such as processing methods, cooking temperatures, and the presence of precursors like asparagine and reducing sugars diva-portal.org.

Biomarkers of this compound Exposure

Biomarkers offer a direct measure of internal exposure to this compound and its metabolites, reflecting the absorbed dose regardless of the source.

Hemoglobin (Hb) adducts of this compound (HbAA) and its epoxide metabolite, glycidamide (B1671898) (HbGA), are considered reliable biomarkers of internal this compound exposure ub.edunih.govaacrjournals.orgcdc.gov. These adducts form when this compound and glycidamide covalently bind to valine residues at the N-terminal of hemoglobin mdpi.comeuropa.eu. Their utility as biomarkers stems from the relatively long lifespan of erythrocytes (approximately 120 days in humans), meaning Hb adduct levels reflect a time-weighted average of exposure over the preceding two to four months ub.educdc.goveuropa.eu.

The formation of these adducts provides insights into both this compound exposure and its metabolism. This compound directly forms HbAA, while its primary metabolite, glycidamide, forms HbGA ub.eduaacrjournals.org. The glycidamide-to-acrylamide hemoglobin adduct ratio (HbGA/HbAA) can serve as an indicator of the extent of this compound metabolism to glycidamide within the body cdc.gov.

Analytical methods for detecting HbAA and HbGA typically involve techniques like High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) nih.govaacrjournals.orgacs.org. These methods offer high sensitivity and specificity.

Research findings indicate that HbAA and HbGA levels can vary among individuals and populations. For instance, a study in the U.S. population found HbAA and HbGA levels ranging from 3 to 910 pmol/g hemoglobin and 4 to 756 pmol/g hemoglobin, respectively, with smokers exhibiting the highest levels nih.gov. Another study involving non-smoking postmenopausal women from the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort reported median HbAA and HbGA adduct levels of 41.3 pmol/g Hb and 34.2 pmol/g Hb, respectively nih.gov. These studies highlight the influence of factors like smoking status on adduct levels ub.edunih.govsysrevpharm.orgfrontiersin.org.

Table 2: Representative Hemoglobin Adduct Levels (HbAA and HbGA) in Different Groups nih.govnih.govsysrevpharm.org

GroupHbAA (pmol/g Hb) (Geometric Mean/Median)HbGA (pmol/g Hb) (Geometric Mean/Median)
U.S. Population (Children 3-11 years)54.5 (GM)73.9 (GM)
U.S. Population (Adults ≥ 60 years)46.2 (GM)41.8 (GM)
U.S. Population (Smokers)49.1–72.5 (GM) higher than non-smokers31.6–52.2 (GM) higher than non-smokers
EPIC Cohort (Non-smoking postmenopausal women)41.3 (Median)34.2 (Median)
Smokers (various studies)80-194 (Median)53-107 (Median)
Non-smokers (various studies)19-51 (Median)17-34 (Median)

Urinary metabolites of this compound provide valuable insights into recent exposure due to their relatively shorter half-lives compared to hemoglobin adducts mdpi.comeuropa.eunih.gov. The major urinary metabolites of this compound are the mercapturic acids: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) mdpi.comnih.govhbm4eu.eunih.govaacrjournals.orgresearchgate.net. AAMA is derived from this compound directly, while GAMA is a metabolite of glycidamide mdpi.comnih.govaacrjournals.org. These metabolites are formed through the conjugation of this compound and glycidamide with glutathione (B108866), followed by further metabolic steps cdc.govaacrjournals.orgrsc.org.

Analytical techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the quantification of these urinary metabolites due to their high sensitivity and specificity nih.govresearchgate.netrsc.orgoup.comacs.org. Studies have shown that AAMA and GAMA are major metabolites of this compound in urine, accounting for a significant portion of the administered dose aacrjournals.orgrsc.org. For instance, one study reported that AAMA and GAMA accounted for approximately 50.0% and 5.9% of the ingested this compound dose recovered in urine, respectively aacrjournals.org.

Urinary metabolite levels can reflect short-term dietary exposure to this compound nih.govrsc.org. Research indicates that urinary AAMA levels can be higher in smokers than non-smokers, and in children compared to adults researchgate.net. A study on non-smokers found the median total excretion of this compound in urine over 24 hours to be 16 µg, while for smokers it was 74 µg nih.gov.

While hemoglobin adducts and urinary metabolites are the most established biomarkers, other potential indicators of this compound internal dose have been explored. DNA adducts, formed by the reaction between glycidamide (the genotoxic metabolite of this compound) and DNA bases, are considered long-term biomarkers europa.euaacrjournals.orgrsc.org. However, their practical application for routine exposure assessment is more challenging compared to Hb adducts and urinary metabolites, and they are primarily used in animal studies europa.eu.

The ratio of glycidamide to this compound hemoglobin adducts (HbGA/HbAA) can also serve as an indicator of the extent of this compound metabolism to glycidamide in the body cdc.gov. This ratio can be influenced by individual metabolic capacity, particularly the activity of enzymes like cytochrome P450 2E1 (CYP2E1) and glutathione S-transferases (GSTs), which are involved in this compound metabolism cdc.goveuropa.eunih.govrsc.org. Differences in this ratio have been observed across age groups, with children showing higher ratios compared to adolescents and adults, suggesting variations in this compound metabolism across developmental stages cdc.gov.

Global Prevalence and Regional Variations in this compound Occurrence

This compound is primarily formed in carbohydrate-rich foods during high-temperature cooking processes such as frying, baking, roasting, and grilling, typically at temperatures exceeding 120°C worldfoodscience.comfao.orgwho.intfda.govnih.govca.goveuropa.eu. This formation occurs through the Maillard reaction, a chemical process involving the reaction between reducing sugars (like glucose and fructose) and the amino acid asparagine, which are naturally present in many plant-based foods worldfoodscience.comfao.orgfda.govnih.govca.goveuropa.eu. Conversely, this compound is not typically associated with raw plant-based foods, or foods cooked by boiling or steaming, nor is it commonly found in meat, dairy, or seafood products fda.goveuropa.euwalshmedicalmedia.com.

Global assessments have provided insights into dietary this compound exposure. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) conducted a comprehensive analysis in 2005 based on data from 24 countries, predominantly from Europe (67.6%) and the U.S. (21.9%), with smaller contributions from Asia (8.9%) and the Pacific (1.6%). No analytical data were available from Latin America and Africa at that time worldfoodscience.comifst.org. A subsequent 2011 JECFA assessment, incorporating data from 27 countries (66% from Europe), estimated average dietary this compound exposure for the general population to range from 1.1 µg/kg body weight (bw)/day, reaching up to 4.8 µg/kg bw/day for high consumers mdpi.com.

Regional variations in dietary intake and primary food contributors have been observed. In several European countries and the U.S., estimated this compound exposures typically range from 0.3 to 3.2 µg/kg bw/day, with an average mean intake around 0.4 µg/kg bw/day and high-level consumer intake at approximately 1.0 µg/kg bw/day worldfoodscience.com. Children are noted to have higher this compound intakes, estimated to be two to three times that of adults on a body weight basis worldfoodscience.comwho.int.

Table 1: Estimated Average Dietary this compound Exposure in Selected Regions (µg/kg bw/day)

Region/CountryAverage Dietary Exposure (µg/kg bw/day)Source
Europe & U.S. (General Population)0.3 – 3.2 (range) worldfoodscience.com worldfoodscience.com
Europe & U.S. (Mean Average)~0.4 worldfoodscience.com worldfoodscience.com
Europe & U.S. (High Consumers)~1.0 worldfoodscience.com worldfoodscience.com
Global (JECFA 2011, General Population)1.1 mdpi.com mdpi.com
Global (JECFA 2011, High Consumers)4.8 mdpi.com mdpi.com
Hong Kong (2014)0.213 mdpi.com mdpi.com
China (2016–2019)0.175 mdpi.com mdpi.com
Japan (2016)0.240 mdpi.com mdpi.com
Korea (2013–2017)0.09 mdpi.com mdpi.com

The major food groups contributing to dietary this compound exposure globally include fried potato products (such as French fries and potato crisps), coffee, biscuits, crackers, crisp breads, and soft bread worldfoodscience.comfao.orgwho.intfda.govnih.govca.goveuropa.eueuropa.euwalshmedicalmedia.comcancer.govmdpi.com. However, specific regional dietary habits influence the primary contributors. For instance, in China, Japan, and Hong Kong, high-temperature cooked vegetables are significant contributors, whereas in Korea, confectioneries and coffee play a more prominent role mdpi.com.

Table 2: Major Dietary Sources of this compound by Region

Region/CountryPrimary Food ContributorsSource
Global/Western DietFried potato products (French fries, crisps), coffee, biscuits, crackers, crisp breads, soft bread worldfoodscience.comfao.orgwho.intfda.govnih.govca.goveuropa.eueuropa.euwalshmedicalmedia.comcancer.govmdpi.com
China, Japan, Hong KongHigh-temperature cooked vegetables mdpi.com
KoreaConfectioneries, coffee mdpi.com
Switzerland (Study)Coffee (22%), Dinner (22%), Lunch (21%), Snacks (13%), Breakfast (8%) worldfoodscience.com

This compound levels in food can vary widely depending on factors such as the manufacturer, cooking time, and the method and temperature of the cooking process cancer.gov. For example, this compound levels increase significantly with longer frying times for potato chips, with a 10 to 20-fold increase reported between cooked and over-cooked fried potatoes who.int. Formation has not been demonstrated at temperatures below 120°C who.int.

Non-Dietary Sources of this compound Exposure

Beyond dietary intake, individuals can be exposed to this compound through various non-dietary sources, primarily tobacco smoke and occupational settings, as well as through certain consumer products and environmental pathways.

Occupational ExposureOccupational exposure to this compound occurs in industrial environments where the chemical is produced or utilizedcancer.govcdc.govnsw.gov.austopcarcinogensatwork.euepa.govdcceew.gov.aucdc.govcarexcanada.ca. The primary routes of exposure in these settings are dermal contact with the solid monomer and inhalation of dust and vaporcdc.govnsw.gov.austopcarcinogensatwork.euepa.govdcceew.gov.aucarexcanada.ca. Industries with potential this compound exposure include:

Manufacturing: Production of this compound and polythis compound, dyes, plastics, paper, and textiles cancer.govnsw.gov.austopcarcinogensatwork.euepa.govdcceew.gov.auresearchgate.netnih.govchej.org.

Construction: Use in grouting agents, cements, and concrete to improve structural strength and for waterproofing ca.govstopcarcinogensatwork.euepa.govdcceew.gov.aucarexcanada.cachej.org.

Water Treatment: Application of polythis compound as a flocculant in drinking water, wastewater, and sewage treatment worldfoodscience.comcancer.govepa.govdcceew.gov.auresearchgate.netnih.govchej.orgcdc.govnhmrc.gov.auepa.gov.

Other Industries: Foundry, oil-drilling, food-processing, mining, and agriculture nsw.gov.austopcarcinogensatwork.euepa.govdcceew.gov.aucarexcanada.ca.

Estimates suggest that approximately 54,000 workers in the European Union are potentially exposed to this compound stopcarcinogensatwork.eu. In Canada, around 8,700 workers are estimated to be exposed in the workplace, with a significant portion in construction-related fields carexcanada.ca.

Other Sources

Water Treatment Residuals: While polythis compound is used in water treatment, residual this compound monomer can leach into drinking water supplies dcceew.gov.auchej.orgnhmrc.gov.auepa.gov. Overseas studies have reported concentrations of this compound up to a few micrograms per liter in drinking water nhmrc.gov.au.

Consumer Products:

Cosmetics and Toiletries: Polythis compound, used as a stabilizer and binder in products like lotions, powders, and creams, can contain trace amounts of unreacted this compound monomer as an impurity nsw.gov.aucdc.govsafecosmetics.orgcosmacon.debocsci.com. Daily exposure to this compound through cosmetics may, in some instances, exceed the amount resulting from smoking a pack of cigarettes per day safecosmetics.org. The European Union has established maximum residue limits for this compound monomer in cosmetics: 0.1 mg/kg for non-rinse body care products and 0.5 mg/kg for other cosmetic products cosmacon.debocsci.com.

Other Materials: this compound and polythis compound are also found in various consumer products and materials such as food packaging, caulking agents, adhesives, and permanent-press fabrics cancer.govnsw.gov.auepa.govdcceew.gov.aunih.govchej.orgcdc.gov. This compound is also used in the production of contact lenses dcceew.gov.auchej.orgcdc.gov.

Table 3: Non-Dietary Sources of this compound Exposure

Source CategorySpecific Examples/DetailsExposure MechanismSource
Tobacco Smoke CigarettesInhalation who.intnih.govca.goveuropa.eucancer.govmdpi.comsysrevpharm.orgcdc.govnsw.gov.auaaem.pl
Occupational Production of this compound/polythis compound, dyes, plastics, paper, textiles, grouting agents, cement/concrete, oil-drilling, food processing, mining, agricultureDermal contact, inhalation of dust/vapor cancer.govcdc.govnsw.gov.austopcarcinogensatwork.euepa.govdcceew.gov.aucdc.govcarexcanada.caresearchgate.netnih.govchej.org
Water Treatment Residual monomer from polythis compound flocculants used in drinking water, wastewater, sewage treatmentIngestion of contaminated water worldfoodscience.comcancer.govepa.govdcceew.gov.auresearchgate.netnih.govchej.orgcdc.govnhmrc.gov.auepa.gov
Consumer Products Cosmetics (lotions, powders, creams), food packaging, caulking, adhesives, dyes, plastics, permanent-press fabrics, contact lensesDermal absorption, ingestion, direct contact cancer.govnsw.gov.auepa.govdcceew.gov.aunih.govchej.orgcdc.govsafecosmetics.orgcosmacon.debocsci.com

Toxicological Profiles and Pathophysiological Mechanisms of Acrylamide

Genotoxicity of Acrylamide and its Metabolites

This compound and its epoxide metabolite, glycidamide (B1671898) (GA), have been extensively studied for their genotoxic effects. While this compound itself is considered a weak mutagen in mammalian cells, it acts as an effective clastogen. In contrast, glycidamide is a potent mutagen and clastogen, playing a central role in the genotoxicity observed following this compound exposure. fishersci.atnih.gov

Glycidamide readily reacts with DNA, leading to the formation of DNA adducts, which are critical events in its genotoxic mechanism. The predominant DNA adduct formed by glycidamide in vivo is N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua). fishersci.atmpg.deiarc.fr Other significant glycidamide-derived DNA adducts include N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). mpg.deiarc.frnih.gov

Research indicates that DNA adduct formation by glycidamide is largely dose-dependent. sysrevpharm.org In adult mice, levels of N7-GA-Gua in liver, lung, and kidney were approximately 2000 adducts/10^8 nucleotides, while N3-GA-Ade levels were around 20 adducts/10^8 nucleotides. mpg.deiarc.fr Importantly, this compound itself has not been found to form covalent DNA adducts in vivo or in vitro in animal or human tissues; its genotoxicity is primarily mediated through its metabolic conversion to glycidamide. nih.govsysrevpharm.orguni.luclinisciences.comumich.edufishersci.dk The formation of these DNA adducts provides strong support for a genotoxic mechanism underlying this compound's carcinogenicity in rodents. mpg.denih.gov

This compound is known to induce various chromosomal abnormalities, including chromosomal aberrations (CA), micronuclei (MN), sister chromatid exchanges (SCE), polyploidy, aneuploidy, and other mitotic disturbances in mammalian cells, even without metabolic activation. fishersci.at In vivo, this compound demonstrates clear genotoxicity in both somatic and germ cells of rodents. fishersci.atnih.gov

Studies in mice have consistently shown increased micronuclei formation in bone marrow cells, peripheral blood reticulocytes, spleen lymphocytes, and spermatids. fishersci.at Glycidamide has also been shown to induce micronuclei in bone marrow cells of both mice and rats. fishersci.at Recent findings suggest that the in vivo induction of micronuclei by this compound is predominantly due to glycidamide, operating through a chromosome-breaking mechanism. fishersci.at Furthermore, this compound has been shown to significantly increase the number of chromosomal aberrations and the frequency of micronucleated cells in mouse bone marrow cells. Micronucleus formation serves as a widely accepted endpoint for genotoxicity testing, as it directly reflects chromosome damage.

While this compound's genotoxic effects are well-documented, direct evidence regarding its specific modulation of DNA repair pathways is less clear in the provided literature. It has been reported that this compound did not induce unscheduled DNA synthesis (UDS) in the liver of rats. fishersci.at The induction of DNA damage by genotoxic compounds, if not effectively repaired or if it does not lead to cell death, can increase the risk of cancer.

Various in vitro and in vivo models have been employed to assess the genotoxicity of this compound and glycidamide:

In Vitro Models:

Mammalian gene mutation assays have shown equivocal, negative, or weakly positive results for this compound. fishersci.at

Mammalian cell assays have demonstrated this compound's ability to induce chromosomal aberrations, micronuclei, sister chromatid exchanges, polyploidy, aneuploidy, and mitotic disturbances. fishersci.atnih.gov

The Comet assay has been utilized to detect DNA damage in human lymphocytes and liver cells. nih.govuni.lu

HepaRG spheroids serve as a liver model for assessing human genotoxicity. nih.gov

Bacterial mutation assays have confirmed that glycidamide induces gene mutations. fishersci.at

In Vivo Models:

The micronucleus assay in mice (evaluating bone marrow cells, peripheral blood reticulocytes, and erythrocytes) and rats (bone marrow cells) is a common assessment tool. fishersci.at

Chromosomal aberration assays have been conducted in mice. fishersci.at

Transgenic mouse models, such as Big Blue mouse embryonic fibroblast cells and MutaMouse, have been used to investigate gene mutations. fishersci.atclinisciences.comumich.edu

Studies on DNA adduct formation have been performed in various tissues, including liver, lung, and kidney, of mice and rats. fishersci.atmpg.deiarc.frnih.govuni.lu

Unscheduled DNA synthesis (UDS) assays in rat liver have yielded negative results for this compound. fishersci.at

The Comet assay has been applied to assess DNA damage in white blood cells and liver cells of rats. uni.lu

Chronic exposure studies in mice have investigated DNA damage in male germ cells. fishersci.dk

Carcinogenicity of this compound

This compound is a recognized rodent carcinogen, classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). nih.gov It has been consistently shown to induce tumors at multiple organ sites in both mice and rats. Glycidamide, due to its genotoxic properties, is considered the most probable cause of these adverse effects in animals.

Long-term carcinogenicity studies in rodents have documented that this compound administration can increase the incidence of tumors in various organs, exhibiting distinct site specificity between species. The neoplastic effects are summarized below:

Table 1: Organ-Specific Tumorigenesis Induced by this compound in Rodent Models

SpeciesOrgan System / TissueType of NeoplasmKey Findings
Rats Mammary GlandAdenomas, FibroadenomasEnhanced formation observed. uni.lu
TestesMesotheliomas (tunica vaginalis)Consistently induced. uni.lu
Thyroid GlandFollicular Cell Adenomas/CarcinomasInduced. uni.lu
BrainTumorsIncreased incidence.
PituitaryTumorsNoted in some bioassays.
Adrenal GlandPheochromocytomasNoted in some bioassays.
UterusTumorsNoted in some bioassays.
ColonTumorsActed as a co-carcinogen, increasing tumor size and burden when co-administered with a known colon carcinogen.
Mice Harderian GlandTumorsInduced. uni.lu
Mammary GlandTumorsInduced. uni.lu
LungAdenomas, CarcinomasIncreased incidence and multiplicity. uni.lu
OvaryTumorsInduced. uni.lu
SkinAdenomas, CarcinomasIncreased incidence and multiplicity. uni.lu
Stomach/ForestomachPapillomas, CarcinomasInduced. uni.lu
LiverNeoplasmsObserved in neonatal mice. clinisciences.com

Other Emerging Toxicological Endpoints of this compound

Hepatotoxicity

The liver, being the primary organ for xenobiotic metabolism, is a significant target for this compound-induced toxicity researchgate.netresearchgate.net. This compound and its metabolites can cause damage and chronic inflammation in hepatic cells, leading to various pathologies medigraphic.com. A key mechanism underlying this compound-induced hepatotoxicity is oxidative stress researchgate.netresearchgate.netmedigraphic.comnih.govsciopen.commdpi.com. Exposure to this compound has been shown to disrupt the redox balance in hepatic cells by consuming glutathione (B108866) (GSH), a crucial antioxidant, which consequently increases the levels of reactive oxygen species (ROS) researchgate.netsciopen.commdpi.com.

Research findings demonstrate that this compound exposure leads to significant alterations in liver function markers. For instance, studies in animal models have reported markedly elevated levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are enzymes indicative of liver damage researchgate.netresearchgate.netmdpi.com. Furthermore, a reduction in GSH levels and lowered glutathione S-transferase (GST) activity have been observed in hepatic tissues following this compound exposure, contributing to increased oxidative stress and damage to hepatic cells researchgate.netmdpi.com. Increased oxidative stress can result in DNA damage and impaired cell metabolism, ultimately leading to apoptosis and other hepatic disorders researchgate.net. Molecular mechanisms implicated in this compound-induced hepatotoxicity through oxidative stress include apoptosis, inflammation, autophagy, and mitochondrial dysfunction nih.govnih.gov.

Renal Toxicity

This compound exposure can also induce nephrotoxicity, affecting kidney health through several molecular mechanisms researchgate.netnih.gov. Similar to hepatotoxicity, oxidative stress plays a central role in this compound-induced renal injury upm.edu.myresearchgate.netnih.gov. Studies have indicated that this compound causes lipid peroxidation and DNA damage, thereby increasing oxidative stress within kidney tissues researchgate.net. This oxidative stress is characterized by a reduction in antioxidant enzymes such as GSH, catalase (CAT), and superoxide (B77818) dismutase (SOD), while simultaneously elevating levels of nitric oxide (NO) and malondialdehyde (MDA) in renal cells researchgate.net.

The degradation of glomerular cells and tubules in the kidney has been observed in animal studies, leading to kidney injury and nephrotoxicity researchgate.net. Biochemical markers of kidney dysfunction, such as creatinine, serum urea, and uric acid, have been found to increase following this compound exposure researchgate.net. Cellular toxicity and apoptotic cell death in renal cells are mediated by the upregulation of renal caspase-3 expression researchgate.net. Additionally, this compound toxicity can cause mitochondrial swelling in renal tubular cells, impairing energy production and contributing to increased tubular volume nih.gov.

Endocrine Disruption Potentials

This compound is recognized as a potential endocrine-disrupting chemical (EDC) due to its ability to interfere with metabolism, growth, and reproduction at various life stages, particularly during embryonic and pubertal development ekb.egresearchgate.netoup.com. Its obesogenic effects have also been explored, with studies suggesting that this compound may disrupt energy and lipid metabolism, adipogenesis, and adipocyte differentiation oup.comnih.gov.

Specific endocrine-related impacts include:

Reproductive and Developmental Toxicity: this compound has been shown to harm the female reproductive system, reducing egg quality in mice ekb.eg. In males, it can impair sperm maturation and affect Leydig and Sertoli cells, leading to male offspring affection and germ cell mutagenicity ekb.eg.

Thyroid Axis Disruption: Research has linked increased urinary levels of this compound metabolites to a decrease in thyroxine (T4) levels, especially in young adult women ekb.eg.

Glucose Metabolism and Insulin (B600854) Levels: this compound has been associated with lower blood insulin levels in adults and can induce oxidative stress in pancreatic beta cells, impairing glucose metabolism and the insulin signaling pathway ekb.egmdpi.com. Diabetic rodents, in particular, show increased sensitivity to this compound, which can exacerbate their diabetic state mdpi.com.

Metabolic Activation and Detoxification of this compound

This compound undergoes significant biotransformation within the body, involving both activation into a more reactive metabolite and subsequent detoxification pathways.

Cytochrome P450-Mediated Epoxidation to Glycidamide

A primary metabolic activation pathway for this compound involves its epoxidation to glycidamide (GA) researchgate.netoup.comtaylorandfrancis.commdpi.comresearchgate.netnih.govca.govresearchgate.netunl.pt. This conversion is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme researchgate.netoup.comtaylorandfrancis.commdpi.comresearchgate.netnih.govca.govunl.pt. Glycidamide is a reactive epoxide that is considered more genotoxic and mutagenic than the parent this compound compound researchgate.netoup.comtaylorandfrancis.commdpi.comresearchgate.netnih.gov. It readily forms stable covalent adducts with bionucleophiles, including DNA bases and amino acid residues in proteins like hemoglobin researchgate.netoup.comtaylorandfrancis.comresearchgate.net. The formation of DNA adducts by glycidamide is believed to be a critical step in this compound-induced genotoxicity and carcinogenicity taylorandfrancis.comresearchgate.netunl.pt.

Glutathione Conjugation Pathways

Both this compound and its epoxide metabolite, glycidamide, are subject to detoxification through conjugation with glutathione (GSH) oup.comtaylorandfrancis.comnih.govca.govresearchgate.netresearchgate.netplos.org. This crucial detoxification pathway is primarily mediated by glutathione S-transferases (GSTs) oup.comnih.govresearchgate.netresearchgate.netplos.org. The conjugation reaction results in the formation of GSH conjugates, which are then further processed into mercapturic acid derivatives for renal excretion jscimedcentral.comnih.govplos.org.

Key mercapturic acid metabolites include:

N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA): Formed from the direct conjugation of this compound with GSH nih.gov.

N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-cysteine (GAMA2) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-cysteine (GAMA3): Formed from the conjugation of glycidamide with GSH nih.gov.

These urinary mercapturic acid metabolites serve as important biomarkers for assessing internal exposure to this compound and glycidamide nih.govplos.org. The GSTM family has been identified as a primary mediator of GSH conjugation to this compound plos.org.

Individual Variability in this compound Metabolism

Significant inter-individual variability exists in the metabolism of this compound, influencing an individual's susceptibility to its toxic effects oup.comnih.govunl.ptcdc.govscispace.com. This variability is largely attributed to genetic polymorphisms in the enzymes involved in this compound's biotransformation oup.comnih.govunl.ptcdc.gov.

Key enzymes with known genetic polymorphisms affecting this compound metabolism include:

Cytochrome P450 2E1 (CYP2E1): Polymorphisms in CYP2E1 can affect the rate at which this compound is converted to the more reactive glycidamide oup.comnih.govcdc.gov.

Glutathione S-transferases (GSTs): Genetic variations in GST isoforms, such as GSTM1, GSTT1, and GSTP1, can impact the efficiency of the detoxification pathway involving GSH conjugation oup.comnih.govplos.orgnih.govcdc.gov. For instance, individuals with certain GSTM1 genotypes have been shown to have modified excretion of urinary AAMA and altered ratios of glycidamide-derived metabolites to this compound-derived metabolites nih.gov.

Microsomal Epoxide Hydrolase (mEH): Polymorphisms in mEH can also play a role in the metabolism of glycidamide, as mEH can hydrolyze glycidamide to glyceramide nih.govcdc.gov.

These genetic differences can lead to considerable variations in the levels of this compound and glycidamide adducts in the body, such as hemoglobin adducts, and in the excretion of urinary metabolites, thereby affecting the internal dose of these compounds and potentially influencing individual susceptibility to this compound-induced toxicity oup.comnih.govnih.gov.

Epidemiological Investigations on Acrylamide and Health Outcomes

Cohort Studies on Dietary Acrylamide Intake and Cancer Risk

Prospective cohort studies, which follow large groups of people over time, are a cornerstone of nutritional epidemiology. Several large-scale cohort studies have investigated the association between estimated dietary this compound intake and the risk of developing different types of cancer. However, the results have been largely inconsistent. frontiersin.orgcancer.gov For instance, studies like the Nurses' Health Study and the Netherlands Cohort Study have provided valuable data, yet their findings have not always aligned, pointing to the complexities of this research area. aacrjournals.orgcambridge.org A majority of these studies have reported no statistically significant association between the intake of this compound from food and the risk for most cancers. nih.govnih.gov

Renal Cancer: Some analyses have pointed to a slight increased risk of renal cell carcinoma with higher dietary this compound intake. frontiersin.orgnih.gov One meta-analysis reported a 20% increased risk for this type of cancer when comparing high versus low dietary this compound consumption. frontiersin.org However, other comprehensive reviews have not observed this association, sometimes due to the inclusion of more recent cohort studies with heterogeneous results. frontiersin.orgnih.govresearchgate.net

Interactive Table: Findings from Selected Cohort Studies on this compound Intake and Cancer Risk

Study/CohortCancer SitePopulationKey Finding (Highest vs. Lowest Intake)
Nurses' Health StudyEndometrial Cancer88,672 womenRR = 1.41 (95% CI: 1.01-1.97) aacrjournals.org
Nurses' Health StudyOvarian Cancer88,672 womenRR = 1.25 (95% CI: 0.88-1.77) - Not statistically significant overall aacrjournals.org
Nurses' Health StudyBreast Cancer88,672 womenNo significant association found aacrjournals.org
Netherlands Cohort StudyEndometrial & Ovarian Cancer (Postmenopausal)62,573 womenSignificantly increased risk reported in initial studies cambridge.org
Cohort of Swedish MenProstate Cancer45,306 menRR = 0.88 (95% CI: 0.70-1.09) - No significant association nih.gov
Cohort of Swedish MenColorectal Cancer45,306 menRR = 0.95 (95% CI: 0.74-1.20) - No significant association nih.gov

RR: Relative Risk; CI: Confidence Interval.

The inconsistent findings in epidemiological studies of this compound can be partly attributed to several methodological challenges:

Exposure Assessment: Most studies rely on Food Frequency Questionnaires (FFQs) to estimate dietary this compound intake. frontiersin.org This method is prone to measurement error and misclassification of exposure, as it depends on participants' memory and the accuracy of food composition databases for this compound, which can vary widely. nih.govfrontiersin.org

Confounding Factors: Tobacco smoke is a major source of this compound, with smokers having three to five times higher levels of this compound biomarkers than non-smokers. frontiersin.orgcancer.govnih.gov Although studies statistically adjust for smoking, residual confounding can still obscure results. Other dietary and lifestyle factors may also act as confounders.

Metabolic Differences: Animal studies that show a carcinogenic effect use doses thousands of times higher than those in human diets. nih.gov Furthermore, humans and rodents metabolize this compound differently, which complicates direct extrapolation of risk. nih.govcancer.gov

Case-Control Studies on this compound Exposure and Disease Associations

Case-control studies, which compare past exposures in people with and without a disease, have also contributed to the literature on this compound. These studies, like cohort studies, have produced inconsistent results regarding cancer risk. researchgate.net Some have suggested links between this compound and certain cancers, while many others have found no clear association. mdpi.com The retrospective nature of these studies makes them particularly susceptible to recall bias, where individuals with a disease may remember their past diet differently than those who are healthy, further complicating the interpretation of their findings.

Cross-Sectional Studies on this compound Biomarkers and Health Indicators

Cross-sectional studies examine exposure and health outcomes at a single point in time. In this compound research, these studies often use biomarkers, such as hemoglobin adducts of this compound (HbAA) and its metabolite, glycidamide (B1671898) (HbGA), to provide a more objective measure of internal exposure. nih.gov

Key findings from these studies include:

Inflammation and Oxidative Stress: Some studies suggest a link between this compound exposure and systemic inflammation and oxidative stress. nih.gov

Cardiovascular Health: Research has explored associations between this compound biomarkers and cardiovascular risk factors. Some findings indicate that glycidamide, the metabolite, is positively associated with elevated glucose and lipid levels and higher systolic blood pressure. mdpi.com

Cancer Mortality: A large study using data from the National Health and Nutrition Examination Survey (NHANES) found that higher levels of HbAA and HbGA were positively associated with an increased risk of cancer mortality. frontiersin.org

Other Health Indicators: One cross-sectional analysis revealed a negative association between this compound biomarkers and serum concentrations of α-klotho, an anti-aging protein. nih.gov

Meta-Analyses and Systematic Reviews of this compound Epidemiology

A comprehensive dose-response meta-analysis from 2022, which included 31 papers and over 1.1 million participants, found no association between higher dietary this compound exposure and the risk of several site-specific cancers, including those of the oral cavity, esophagus, stomach, colorectum, liver, pancreas, prostate, and bladder. frontiersin.orgnih.govnih.gov The review did note an increased risk of lung cancer in smokers with high this compound intake. frontiersin.orgnih.gov

Interactive Table: Summary of Meta-Analyses on Dietary this compound and Cancer Risk

Meta-Analysis FocusNumber of Studies IncludedMain Conclusion
Site-Specific Cancers (Non-Gynecological)16 studies (31 papers)No association between high dietary this compound and risk of investigated cancers, except for lung cancer in smokers. frontiersin.orgnih.gov
Women's Cancers (Breast, Endometrial, Ovarian)14 prospective cohort studiesNo significant association found between dietary this compound intake and the risk of breast, endometrial, and ovarian cancers. cambridge.org
Overall Cancer RiskMultiple reviewsThe majority of studies report no statistically significant association for most cancer types. nih.govresearchgate.net

Challenges and Limitations in this compound Epidemiological Research

Inaccurate Exposure Assessment: As mentioned, reliance on FFQs is a major limitation, as these tools may not capture the nuances of cooking methods or the wide variability of this compound levels in foods. nih.govfrontiersin.org While biomarkers provide a more direct measure of internal dose, they typically only reflect recent exposure and are used in fewer, smaller-scale studies. cancer.govnih.gov

High Background Exposure and Small Effect Size: this compound is present in a wide array of commonly consumed foods, making it difficult to identify a truly unexposed control group. nih.gov Furthermore, if this compound does increase cancer risk, the effect size is likely to be very small and difficult to detect with current epidemiological methods. nih.gov

Confounding from Smoking: The strong influence of smoking on this compound biomarker levels presents a persistent challenge in disentangling the effects of dietary this compound from those of tobacco use. frontiersin.orgcancer.gov

Analytical Methodologies for Acrylamide Quantification

Sample Preparation Techniques for Acrylamide Analysis

Sample preparation is a critical step in this compound analysis, aiming to extract the analyte from the matrix while minimizing interferences and concentrating the target compound researchgate.nettandfonline.comwaters.com. The greatest differences between analytical methods for this compound often lie in their extraction and clean-up procedures researchgate.nettandfonline.com.

Various extraction methods are utilized to isolate this compound from diverse food matrices. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recently, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) thermofisher.comgcms.czwaters.com.

Aqueous extraction is frequently employed due to this compound's high water solubility thermofisher.comnih.govresearchgate.netthermofisher.comacs.orgnih.govnih.gov. For instance, samples can be homogenized with water, sometimes with the addition of internal standards, followed by centrifugation to separate solid components researchgate.netacs.orgbiotage.com. In some cases, acetonitrile (B52724) is used as an extraction solvent, which can help avoid the co-extraction of proteins and other high molecular weight compounds that might interfere with chromatographic analysis thermofisher.comgcms.czthermofisher.comacs.org. For fatty samples like coffee, an initial defatting step with solvents such as n-hexane or cyclohexane (B81311) may be incorporated before aqueous extraction acs.orgbiotage.comnih.gov.

Accelerated Solvent Extraction (ASE) offers a faster, automated approach, using solvents like pure water, water with formic acid, or acetonitrile at elevated temperatures and pressures thermofisher.com. Supported Liquid Extraction (SLE) is another technique that involves loading an aqueous extract onto an inert support and then extracting this compound with a water-immiscible organic solvent google.com.

Following extraction, cleanup procedures are often necessary to remove co-extracted matrix components that could interfere with detection or damage analytical instrumentation waters.combiotage.com. Derivatization, particularly for Gas Chromatography (GC) methods, is also a crucial step to enhance the volatility and stability of this compound thermofisher.comgcms.czwaters.com.

Cleanup Strategies: Solid-Phase Extraction (SPE) is a widely used cleanup technique. It can involve multiple steps and different sorbent chemistries to selectively remove interferences while retaining or eluting this compound biotage.comwaters.combiotage.com. For example, a two-part SPE process might use ISOLUTE® Multimode SPE columns to trap interfering compounds and then ISOLUTE® ENV+ columns to retain and concentrate this compound from the aqueous solution biotage.combiotage.com. Other SPE sorbents like C18 and AC-2 columns have also been used for purification nih.govtandfonline.com.

Carrez solutions (potassium hexacyanoferrate and zinc sulfate) are often employed for precipitation and purification, particularly in methods involving LC-MS/MS researchgate.netnih.govbrieflands.combohrium.comresearchgate.net. Dispersive solid-phase extraction (dSPE), often associated with QuEChERS, utilizes sorbents like primary secondary amine (PSA) to clean up extracts waters.comacs.orgnih.gov.

Derivatization Strategies: Derivatization converts this compound into a more suitable form for chromatographic analysis, especially for GC-MS, where this compound's low volatility and polarity can be problematic thermofisher.comnrfhh.com.

Bromination: This traditional method involves converting this compound to 2,3-dibromopropionamide (B76969) or 2-bromopropenamide using reagents like potassium bromate (B103136) and potassium bromide thermofisher.comwaters.comnih.govresearchgate.netnih.govnrfhh.com. While effective, bromination can be labor-intensive and the brominated this compound may be unstable at high GC injector or column temperatures thermofisher.comthermofisher.com.

Silylation: Silylation is another derivatization technique that improves the chemical and thermal stability of this compound, making it more amenable to GC-MS analysis thermofisher.comgcms.czthermofisher.com.

Xanthydrol Derivatization: A novel approach involves derivatizing this compound with xanthydrol, which reacts with the amide group to form a stable N-xanthyl this compound compound nih.govtandfonline.com. This method offers a simpler derivatization procedure compared to bromination and has been successfully applied to a variety of processed food matrices nih.govtandfonline.com.

Chromatographic Separation Techniques

Chromatography plays a central role in separating this compound from complex sample matrices before detection, ensuring accurate quantification waters.comtechnologynetworks.com. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) waters.combrieflands.comtechnologynetworks.com.

GC-MS/MS is a powerful technique for this compound quantification, particularly when coupled with appropriate derivatization thermofisher.comwaters.comgcms.cztechnologynetworks.com. Due to this compound's low volatility, derivatization is typically required to make it suitable for GC analysis thermofisher.comnrfhh.com.

Key Aspects of GC-MS/MS for this compound:

Derivatization: As mentioned, bromination, silylation, or xanthydrol derivatization are commonly used thermofisher.comgcms.cznih.govnih.govnih.govtandfonline.com. Silylation, for instance, enhances stability for GC-MS analysis thermofisher.com. Xanthydrol derivatization has shown good linearity, precision, and trueness across various food matrices nih.govtandfonline.com.

Detection: GC is often coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) for highly sensitive and selective detection thermofisher.comwaters.comgcms.cztechnologynetworks.com. Selected Ion Monitoring (SIM) mode is frequently used to monitor specific ions of the derivatized this compound gcms.cznih.govresearchgate.net.

Sensitivity: GC-MS methods typically achieve detection limits ranging from 5 to 10 µg/kg nih.gov. For example, a GC-MS method using xanthydrol derivatization reported limits of detection (LOD) and quantification (LOQ) ranging from 0.5–5 µg/kg and 5–20 µg/kg, respectively, for various food matrices nih.govtandfonline.com. Another GC-MS method using bromination reported LOD and LOQ of 3 µg/kg and 7 µg/kg, respectively, with recoveries between 62.7% and 65.5% nih.gov.

Table 1: Representative GC-MS/MS Performance Parameters for this compound Analysis

Derivatization MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Bromination3762.7-65.5 nih.gov
Xanthydrol0.5-55-20Not specified nih.govtandfonline.com

LC-MS/MS has emerged as a primary method for this compound determination due to its ability to directly analyze this compound without derivatization, saving analyst time thermofisher.comwaters.comwaters.combrieflands.comtechnologynetworks.comthermofisher.com. However, it often requires more extensive sample cleanup to prevent interference and enhance sensitivity brieflands.comthermofisher.com.

Key Aspects of LC-MS/MS for this compound:

Direct Analysis: Unlike GC-MS, LC-MS/MS allows for the direct determination of underivatized this compound waters.comnih.govbrieflands.comthermofisher.com.

Ionization: Electrospray ionization (ESI) is commonly used, although atmospheric pressure chemical ionization (APCI) has also been shown to be viable and can offer improved detection limits in some cases, especially with highly aqueous solutions thermofisher.comchromatographyonline.com.

Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions thermofisher.comdergipark.org.trscirp.orgsciex.com. Common transitions for this compound include m/z 72.1 to m/z 55.0 and m/z 27.1 scirp.orgsciex.com.

Sensitivity and Recovery: LC-MS/MS methods generally offer good sensitivity. For example, a method for this compound in bread reported LOD and LOQ of 0.3 and 1 ng/g, respectively, with recoveries between 96% and 105.3% brieflands.com. Another method for light biscuits achieved an LOQ of 5.0 µg/kg with a recovery rate of 99.66% dergipark.org.tr. In water samples, LC-MS/MS methods have achieved high recoveries (99.1–99.8%) and low detection limits chromatographyonline.com. A method using QuEChERS for potato chips achieved a recovery rate of 99.3% with LOD and LOQ values of 1.5 µg/kg and 5.0 µg/kg, respectively scirp.org.

Table 2: Representative LC-MS/MS Performance Parameters for this compound Analysis

MatrixExtraction/Cleanup MethodLOD (µg/kg or ng/g)LOQ (µg/kg or ng/g)Recovery (%)Reference
BreadMethanol extraction, Carrez solutions, PSA cleanup0.3 ng/g1 ng/g96-105.3 brieflands.com
Light BiscuitNot specified (LC-MS/MS)1.5 µg/kg5.0 µg/kg99.66 dergipark.org.tr
WaterActivated carbon SPENot specifiedNot specified99.1-99.8 chromatographyonline.com
Potato ChipsQuEChERS1.5 µg/kg5.0 µg/kg99.3 scirp.org
Various FoodAqueous extraction, SPE10 µg/kg10 µg/kg77-100 sciex.comnih.gov

HPLC, often coupled with UV detection, is also used for this compound analysis, particularly for higher concentrations or in simpler matrices waters.comnih.govresearchgate.nettechnologynetworks.combund.deagriculturejournals.czajol.info. While generally less sensitive than MS-based methods, HPLC can be a cost-effective alternative researchgate.net.

Key Aspects of HPLC for this compound:

Detection: HPLC is commonly paired with Ultraviolet (UV) detectors waters.comnih.govresearchgate.netthermofisher.combund.deajol.inforesearchgate.net. Diode array detection (DAD) can also be used researchgate.net.

Columns: Ion exclusion columns can be used to retain this compound longer, aiding separation from co-extractable compounds thermofisher.combund.de. Reversed-phase C18 columns are also commonly employed researchgate.netbrieflands.combohrium.comajol.infoperkinelmer.com.

Derivatization: While some HPLC methods can directly analyze this compound, others, particularly those aiming for lower detection limits or specific detection wavelengths, may incorporate a pre-column derivatization step, such as bromination researchgate.net.

Sensitivity: HPLC-UV methods typically have higher detection limits compared to GC-MS or LC-MS/MS. For instance, a direct injection HPLC-UV method for water samples had a limit of detection of 5 µg/L nih.govchromatographyonline.com. An HPLC method with pre-column UV derivatization reported LOD and LOQ of 15 µg/kg and 50 µg/kg, respectively, with recoveries between 89.6% and 102.0% researchgate.net.

Table 3: Representative HPLC Performance Parameters for this compound Analysis

MatrixDetection MethodDerivatizationLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Recovery (%)Reference
Food SimulantsUVNo5 µg/LNot specifiedNot specified nih.govbund.de
Starch-Based FoodsDADBromination15 µg/kg50 µg/kg89.6-102.0 researchgate.net

Advanced Detection and Quantification Approaches

Advanced methodologies for this compound detection and quantification primarily leverage chromatographic techniques coupled with highly sensitive detectors. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely recognized as standard and preferred methods due to their high sensitivity, selectivity, and versatility in identifying and quantifying trace amounts of this compound eurofins.inwaters.comgoogle.comresearchgate.net.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as a robust and sensitive analytical technique for the precise determination of trace quantities of this compound acs.orgnih.govtandfonline.com. This approach is highly valued for its ability to compensate for potential analyte loss during sample preparation and to mitigate signal suppression caused by complex sample matrices acs.org.

The methodology typically involves the use of a stable isotope-labeled internal standard, such as This compound-d3 (B28693) or 13C3-acrylamide, which is added to the sample at the initial stages of preparation google.comacs.orgnih.govtandfonline.comnih.govchrom-china.comdigicomply.com. Sample preparation often includes extraction of the analyte into an aqueous solution, followed by defatting steps (e.g., with dichloromethane (B109758) or petroleum ether) and subsequent clean-up procedures, commonly employing solid-phase extraction (SPE) cartridges like Oasis HLB waters.comnih.govtandfonline.comnih.govchrom-china.com. After chromatographic separation, qualitative and quantitative analyses are performed in the multiple reaction monitoring (MRM) mode of the mass spectrometer google.comnih.govchrom-china.com.

Research findings highlight the effectiveness of this method across various matrices. For instance, in water samples, analyte recoveries ranged from 74% to 103% for this compound spiked at 0.4 ng/mL, with a limit of detection (LOD) of 0.02 ng/mL and a limit of quantification (LOQ) of 0.06 ng/mL acs.org. In cosmetics, the LOQ for this compound was established at 0.1 mg/kg, with mean recoveries between 87.7% and 95.8% at spiked levels of 0.1-1.0 mg/kg nih.govchrom-china.com. For complex food matrices like coffee and cocoa, intra-laboratory reproducibility (relative coefficient of variation, %) ranged from 0.6% to 2.5% across concentrations from 12.3 to 464.8 µg/kg nih.gov. More recent validations across diverse food products, including coffee, infant cereal, cocoa powder, and nuts, demonstrated exceptional performance with recoveries between 97% and 108% and precision (RSDr and RSDiR) less than 12% digicomply.comoup.com.

Table 1: Performance Data for Isotope Dilution Mass Spectrometry in this compound Quantification

MatrixRecovery (%)Precision (RSD / CV %)LOD / LOQReference
Water74-103-LOD: 0.02 ng/mL, LOQ: 0.06 ng/mL acs.org
Cosmetics87.7-95.8Intra-day < 10%, Inter-day < 12%LOQ: 0.1 mg/kg nih.govchrom-china.com
Coffee, Cocoa-0.6-2.5Capable of estimating down to 12.3 µg/kg nih.gov
Various Food Products97-108< 12 (RSDr, RSDiR)- digicomply.comoup.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) is an effective analytical tool for the analysis of trace components, including this compound, characterized by its fast analysis speed, high separation efficiency, and minimal sample requirements mdpi.com. A key challenge in this compound analysis by CE is its non-charged nature, which necessitates specific strategies to enable electrophoretic separation mdpi.com.

Two primary approaches are employed to address this challenge:

Ionic Surfactant Addition: An ionic surfactant can be added to the detection system to form charged micelles on the surface of the non-charged this compound, thereby enabling its detection. An example includes the use of 1-butyl-3-methylimidazolium bromide (BMIM+ Br-) as a surfactant in an analyte focusing by ionic liquid micelle collapse (AFILMC) CE method, which achieved separation and extraction efficiencies exceeding 97.0% mdpi.com.

Pre-column Derivatization: this compound can be chemically derivatized prior to CE analysis to impart a charge. For instance, an efficient derivatization method based on a thiol-olefin reaction using cysteine as a reagent, combined with capacitively-coupled contactless conductivity detection (C4D), allowed for the analysis of labeled this compound within 2.0 minutes mdpi.com. This method demonstrated good accuracy and selectivity, with relative standard deviations (RSD) for migration time and peak area less than 0.84% and 5.6%, respectively mdpi.com.

Optimal separation conditions for CE methods often involve specific buffer compositions, such as a 100 mmol L−1 borate (B1201080) solution at pH 9.3 mdpi.com. The sensitivity of these methods can be notable; for example, the cysteine-based derivatization method achieved a limit of detection (LOD) of 1 µg/L, which is significantly higher (41–700 times) than some previously reported CE methods utilizing on-line preconcentration technology mdpi.com. CE has been successfully applied to detect this compound content in various food products, including potato chips and French fries, yielding reliable results and satisfactory recoveries mdpi.comatlantis-press.com. Furthermore, CE can be coupled with mass spectrometry (CE-MS) for enhanced detection capabilities nih.gov.

Method Validation and Quality Assurance in this compound Analysis

Method validation and quality assurance are paramount in this compound analysis to ensure the accuracy, reliability, and suitability of the analytical results for their intended purpose digicomply.comnih.gov. This rigorous process involves evaluating several key performance parameters to confirm that the method consistently produces dependable data.

Critical validation parameters include:

Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix interferences nih.gov.

Carry-over: Assessment of residual analyte from a previous high-concentration sample affecting subsequent analyses nih.gov.

Lower Limit of Quantification (LLOQ): The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy nih.gov.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range nih.gov.

Accuracy: The closeness of agreement between the test result and the accepted reference value nih.gov.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions nih.gov. This is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govchrom-china.comsysrevpharm.org.

Dilution Integrity: Ensuring that diluted samples yield accurate and precise results nih.gov.

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte nih.gov.

Stability: The ability of the analyte to remain unchanged in a given matrix under specified conditions for a given period nih.gov.

Regulatory guidelines, such as the US FDA Guideline for Bioanalytical Method Validation 2018, provide comprehensive criteria for these parameters nih.gov. For instance, EU legislation often requires an accuracy of 80-110% for samples tandfonline.com.

Recent validation studies demonstrate high levels of performance for this compound quantification methods. A validated LC-MS/MS method for detecting this compound in a wide array of food products, including coffee, cereals, and nuts, showed exceptional performance with recoveries ranging from 97% to 108% and precision (RSDr and RSDiR) less than 12% digicomply.comoup.com. Another study on this compound in dried blood spots reported within-day accuracy (%diff) ranging from -15.96% to 10.04% at LLOQ concentrations and -12.44% to 13.25% at other concentrations, with a coefficient of variation (CV) between 0.91% and 10.64% sysrevpharm.org. The average recovery value for this compound in this study was 96.72% sysrevpharm.org.

Table 2: Representative Validation Performance Metrics for this compound Analysis

Validation ParameterRange / ValueReference
Recovery (Food Products, LC-MS/MS)97-108% digicomply.comoup.com
Precision (RSDr, RSDiR) (Food Products, LC-MS/MS)< 12% digicomply.comoup.com
Recovery (Cosmetics, ID-LC-MS/MS)87.7-95.8% nih.govchrom-china.com
Precision (Intra-day) (Cosmetics, ID-LC-MS/MS)< 10% nih.govchrom-china.com
Precision (Inter-day) (Cosmetics, ID-LC-MS/MS)< 12% nih.govchrom-china.com
Accuracy (%diff) (Dried Blood Spot)-15.96% to 13.25% sysrevpharm.org
Precision (CV) (Dried Blood Spot)0.91-10.64% sysrevpharm.org
Average Recovery (Dried Blood Spot)96.72% sysrevpharm.org
Recovery (Potato Chips, HPLC-PDA)95.9-102.2% qascf.com
Repeatability (RSD) (Potato Chips, HPLC-PDA)4.39% qascf.com

Effective sample preparation, often involving solid-phase extraction (SPE), is a critical component of quality assurance, as it helps to optimize the sample by removing interfering compounds, minimizing background contaminants, and concentrating the analytes of interest, leading to more sensitive and accurate analysis waters.com.

Development of Rapid Screening Methods for this compound

While laboratory-based methods like GC-MS and LC-MS/MS offer high accuracy and sensitivity, they are often time-consuming, expensive, and require extensive sample preparation and skilled operators researchgate.netohiolink.edu. This has driven the development of rapid screening methods for this compound, particularly for high-risk foods and environmental monitoring.

Several approaches are being explored for rapid this compound screening:

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) are a cost-effective and rapid screening method for this compound detection eurofins.inresearchgate.net. ELISA kits are designed to detect specific molecules, including this compound, by utilizing antibodies and colorimetric reactions eurofins.in.

Vibrational Spectroscopy: Handheld Near-Infrared (NIR) and portable Mid-Infrared (mid-IR) devices show significant potential for rapid, accurate, and real-time screening of this compound content in food products ohiolink.edu. Research has demonstrated their effectiveness in analyzing French fries. For dried French fries, a NIR model (1300–2600 nm) achieved a correlation coefficient (Rcv) of 0.88 and a standard error of cross-validation (SECV) of 0.073 (16.66 ppb). A mid-IR model (700–4000 cm-1) for dried fries showed an Rcv of 0.92 and an SECV of 0.068 (15.52 ppb) ohiolink.edu. For non-dried French fries, the NIR model yielded an Rcv of 0.92 and an SECV of 0.122 (14.22 ppb), while the mid-IR model had an Rcv of 0.88 and an SECV of 0.145 (16.91 ppb) ohiolink.edu. These results indicate that vibrational spectroscopy can be a valuable tool for rapid assessment.

Other Rapid Techniques: FT-NIR spectrometers are also mentioned as a rapid method for this compound detection researchgate.net.

Table 3: Performance of Vibrational Spectroscopy for Rapid this compound Screening in French Fries

MethodSample TypeWavelength/Wavenumber RangeCorrelation Coefficient (Rcv)Standard Error of Cross-Validation (SECV)Reference
NIRDried Fries1300 – 2600 nm0.880.073 (16.66 ppb) ohiolink.edu
Mid-IRDried Fries700 – 4000 cm-10.920.068 (15.52 ppb) ohiolink.edu
NIRNon-dried Fries1300 – 2600 nm0.920.122 (14.22 ppb) ohiolink.edu
Mid-IRNon-dried Fries700 – 4000 cm-10.880.145 (16.91 ppb) ohiolink.edu

While rapid screening methods offer advantages in terms of speed and cost, it is important to note that standard laboratory methods typically provide higher accuracy, sensitivity, stability, and reproducibility researchgate.net. Therefore, rapid methods are often used for preliminary screening, with positive results confirmed by more definitive laboratory-based techniques.

Strategies for Acrylamide Mitigation and Reduction

Food Processing Technologies for Acrylamide Reduction

Modifications to food processing technologies are crucial for minimizing this compound formation during thermal treatment.

This compound formation is highly dependent on temperature and time during thermal processing, typically increasing significantly at temperatures above 120°C nih.govbio-conferences.orgeuropa.euresearchpublish.comresearchgate.netimreblank.chresearchgate.net. The Maillard reaction, which is responsible for this compound formation, accelerates at higher temperatures nih.govfoodandnutritionresearch.net.

Lowering Temperature: Reducing cooking temperatures, even if it prolongs cooking time, can significantly decrease this compound formation consensus.appresearchpublish.comresearchgate.neteufic.orgnih.govopensciencepublications.com. For example, decreasing baking temperature from 200°C to 180°C in biscuits can reduce this compound levels by over 50% nih.gov. In potato chips, decreasing frying temperature from 190°C to 160°C can mitigate this compound formation by 67-84% depending on the potato cultivar researchgate.netresearchgate.net. Vacuum frying and baking allow for cooking at reduced temperatures, leading to substantial this compound reductions (50-90%, with vacuum baking showing up to 98% reduction) opensciencepublications.com.

Reducing Time: The duration of cooking also affects this compound formation nih.govresearchpublish.com. Shorter cooking times, especially at high temperatures, can help limit this compound accumulation researchgate.netimreblank.chacs.org. However, it's crucial to balance time and temperature to ensure the food is properly cooked and retains desired sensory qualities researchpublish.comresearchgate.net. Prolonged baking at very high temperatures (e.g., 260°C for 20 min) has been reported to decrease this compound content in some foods, suggesting a complex interplay of factors researchpublish.com.

Color as an Indicator: The degree of browning in thermally processed foods often correlates with this compound levels, as both are products of the Maillard reaction nih.govresearchpublish.comresearchgate.neteufic.org. Avoiding excessive browning and aiming for a lighter color endpoint can be an effective mitigation strategy cfs.gov.hkeufic.orgnih.gov.

The following table illustrates the impact of temperature and time optimization:

Processing MethodTemperature/Time AdjustmentObserved this compound ReductionSource
Baking (Biscuits)Decreasing temperature from 200°C to 180°C>50% reduction nih.gov nih.gov
Frying (Potato Chips)Decreasing temperature from 190°C to 160°C67-84% reduction researchgate.netresearchgate.net researchgate.netresearchgate.net
Baking (Rye Bread)Decreasing temperature from 260°C to 230°C~25% reduction nih.gov nih.gov
General Thermal ProcessingLowering temperature and/or reducing timeSignificant reduction consensus.appresearchpublish.comresearchgate.netopensciencepublications.com consensus.appresearchpublish.comresearchgate.netopensciencepublications.com
Vacuum Frying/BakingCooking at reduced temperatures50-90% reduction (up to 98% for vacuum baking) opensciencepublications.com opensciencepublications.com

Pre-treatment techniques, such as blanching and soaking, are effective in reducing this compound formation by leaching out precursor compounds (asparagine and reducing sugars) from the food matrix before high-temperature cooking consensus.appcfs.gov.hkresearchgate.netresearchpublish.commdpi.comresearchgate.neteufic.orgopensciencepublications.comresearchgate.netacs.orgfda.govfao.orguchile.cl.

Soaking: Soaking raw potato slices in water for about 30 minutes can help remove sugars that react with asparagine to form this compound eufic.org. Soaking potatoes in cold water for 15-120 minutes has shown reductions of 42-89% in pan-fried products and up to 47% in deep-fried French fries opensciencepublications.com. Soaking in acidic solutions, such as acetic acid or citric acid, can further enhance the reduction of this compound by lowering the pH and increasing the extraction of amino acids and sugars researchgate.netacs.orguchile.cl. For example, soaking potato slices in 1% acetic acid solution for 60 minutes at 20°C resulted in a 90% decrease in this compound content in crisps acs.org.

Blanching: Blanching involves briefly boiling or immersing food in hot water before frying or baking researchpublish.comeufic.org. This method effectively lowers this compound levels by reducing free asparagine and sugars mdpi.comeufic.orgresearchgate.netuchile.cl. Hot water blanching at 60-80°C for 5-15 minutes has achieved high reductions of up to 97% depending on temperature and duration mdpi.comopensciencepublications.com. For instance, blanching potato strips in water at 80°C for 10-15 minutes had the greatest effect, reducing this compound content by 92-97% mdpi.com. Blanching in organic acids like acetic or citric acid can also mitigate this compound formation by lowering the pH and leaching precursors researchgate.net. Blanching can reduce glucose and asparagine content by an average of 76% and 68% respectively, compared to controls uchile.cl.

Other Pre-treatments: Microwaving starchy foods like potatoes before frying or baking has been shown to reduce this compound formation by up to 40% by depleting precursors eufic.orgopensciencepublications.com. The addition of certain salts, like calcium salts (e.g., calcium chloride), can also reduce this compound formation during blanching researchgate.netfao.org. However, some pre-treatments like blanching or soaking can have an adverse effect on the flavor and texture of the final product, and may lead to leaching of vitamins and minerals cfs.gov.hkfao.org.

The following table presents various pre-treatment techniques and their effectiveness:

Pre-Treatment TechniqueApplicationObserved this compound ReductionNotesSource
Soaking in waterRaw potato slices (15-120 min)42-89% in pan-fried, up to 47% in deep-fried opensciencepublications.comRemoves sugars eufic.org eufic.orgopensciencepublications.comfda.govuchile.cl
Soaking in acidic solutionsPotato slices (e.g., 1% acetic acid, 60 min/20°C)Up to 90% in crisps acs.orgLowers pH, enhances leaching researchgate.netacs.org researchgate.netacs.orguchile.cl
Blanching in hot waterPotato slices (e.g., 80°C, 10-15 min)92-97% in French fries mdpi.comReduces free asparagine and sugars mdpi.comeufic.orgresearchgate.net cfs.gov.hkresearchpublish.commdpi.comeufic.orgopensciencepublications.comresearchgate.netfda.govuchile.cl
Blanching in acidic solutionsPotato slices (e.g., 1% acetic acid, 1% citric acid)31-38% in fried potatoes researchgate.netLowers pH, leaches precursors researchgate.net researchgate.net
MicrowavingStarchy foods (e.g., potatoes) before frying/bakingUp to 40% eufic.orgopensciencepublications.comDepletes precursors eufic.orgopensciencepublications.com eufic.orgopensciencepublications.com
Calcium salt treatmentDuring blanching (e.g., 0.1 M calcium chloride)Reduces this compound formation researchgate.net researchgate.netfao.org

Enzyme Application (e.g., Asparaginase (B612624) Treatment)

Enzymatic treatment, particularly with L-asparaginase, is a highly effective and promising method for reducing this compound formation in thermally processed foods frontiersin.orgmdpi.comscispace.comresearchgate.net. L-asparaginase functions by hydrolyzing the amino acid L-asparagine into L-aspartic acid and ammonia (B1221849) frontiersin.orgmdpi.com. This enzymatic conversion removes asparagine, a key precursor, from the Maillard reaction pathway, thereby inhibiting this compound synthesis without significantly affecting the sensory attributes of the final product, such as color and aroma nih.govfrontiersin.orgmdpi.comresearchgate.net.

Research findings demonstrate significant reductions in this compound across various food matrices:

In baked goods like bread and biscuits, L-asparaginase treatment has shown reductions ranging from 73% to 97%.

For fried foods, such as potato chips and French fries, reductions of 55% to 94% have been reported mdpi.com.

A hyperthermophilic L-asparaginase (TsAI) from Thermococcus sibiricus effectively reduced this compound content by 98.9% when L-asparagine was the substrate and by 54.8% when D-asparagine was present in a simplified food system, under optimal conditions (20 U/mL, 90°C, 20-25 min incubation).

In coffee, a 42% reduction in this compound was observed in the final product after treating green coffee beans with 3.0 IU/mL asparaginase solution.

Factors influencing the efficacy of asparaginase include enzyme concentration, incubation time, temperature, and the water activity of the food matrix. For instance, higher water content (>0.75) in dough can improve enzyme effectiveness. While highly effective, challenges remain in ensuring uniform distribution of the enzyme within certain food products, especially those with intact cell walls like potato slices, though pre-treatments like blanching or soaking can aid diffusion researchgate.net.

Table 1: Reported this compound Reduction by L-Asparaginase Treatment

Food ProductReported this compound Reduction (%)Reference
Bread/Biscuits73–97
Potato Chips/Fries55–94 mdpi.com
Simplified Food System (L-Asparagine)98.9
Simplified Food System (D-Asparagine)54.8
Green Coffee Beans42

Note: This table is presented as an interactive data table for illustrative purposes within this article.

Additive Incorporation (e.g., Organic Acids, Cations, Antioxidants)

The incorporation of various food additives can influence this compound formation by interfering with its precursors or the Maillard reaction itself scispace.com.

Organic Acids: Lowering the pH of food products can inhibit this compound formation by blocking the protonation of the α-amino group of asparagine, making it less reactive with carbonyl compounds researchgate.net. For example, the addition of citric acid or lemon juice has been shown to reduce this compound content. One study noted that treating samples with 1.0% lemon juice and frying at 160°C for 7 minutes resulted in a maximum inhibitory effect on this compound. Combining citric acid with glycine (B1666218) has also shown additive effects in reducing this compound in potato cake models.

Cations: Certain metal cations can mitigate this compound formation by forming thermostable intermediates through chelation reactions with asparagine, thus making asparagine unavailable for reaction with reducing sugars. Studies have shown varying effectiveness among different cations. For instance, in potato products, CaCl2 and MgCl2 treatments resulted in 52-67% and 69-74% reduction in this compound content, respectively, with MgCl2 generally being more successful than CaCl2 at similar concentrations. Monovalent cations like K+ and Na+ were found to be more efficient than divalent cations like Ca2+ in reducing this compound in French fries when combined with vacuum infusion. The effectiveness of mineral salts can be temperature-dependent, with efficacy negatively correlated with temperature.

Antioxidants: Antioxidants can reduce this compound formation through several mechanisms, including directly trapping this compound, reacting with Maillard reaction intermediates, or reducing oxidative stress during cooking. Various plant polyphenols and extracts, such as rosemary extract, bamboo leaf antioxidants, tocopherols, and synthetic antioxidants like tertiary butylhydroquinone (TBHQ), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA), have been investigated. For example, adding 0.1 M quercetin (B1663063) to an asparagine-glucose model system heated at 180°C for 30 minutes resulted in a 51.38% reduction in this compound. Spraying potato slices with green tea extract or rosemary extract before frying has been reported to reduce this compound by up to 60%. However, the efficacy of antioxidants can be inconsistent and depends on the specific compound, concentration, food matrix, and processing conditions.

Table 2: Reported this compound Reduction by Additive Incorporation

Additive TypeExample AdditiveFood MatrixReported this compound Reduction (%)Reference
Organic AcidsLemon Juice (1.0%)Fried productMaximum inhibitory effect
CationsMgCl2 (0.12 M)Potato74
CationsCaCl2 (0.08 M)Potato67
CationsKClFrench Fries95 (with vacuum infusion)
AntioxidantsQuercetin (0.1 M)Asparagine-glucose model system51.38
AntioxidantsGreen Tea/Rosemary ExtractPotato slicesUp to 60

Note: This table is presented as an interactive data table for illustrative purposes within this article.

Novel Processing Technologies (e.g., Vacuum Frying, Ohmic Heating)

Beyond traditional methods, novel processing technologies offer promising avenues for this compound reduction by altering heating mechanisms or conditions.

Vacuum Frying: This technique involves frying food under reduced pressure, which significantly lowers the boiling point of water and thus allows for lower frying temperatures (typically 118–140°C compared to 150–180°C for traditional frying). The reduced oxygen levels in a vacuum environment also inhibit oxidative reactions, including those contributing to this compound formation. Studies consistently show that vacuum frying can dramatically decrease this compound levels in potato chips/crisps, with reductions ranging from 81% to 98% compared to traditional atmospheric frying. For instance, one study reported a 94% decrease in this compound content in vacuum-fried potato chips compared to conventionally fried ones. This method also offers additional benefits such as reduced oil uptake and better preservation of product texture and color. However, the feasibility and cost-effectiveness of industrial-scale implementation remain important considerations.

Ohmic Heating: Ohmic heating is an emerging technology where heat is generated internally within the food product due to its electrical resistance when an alternating current is passed through it jfrm.ru. This volumetric heating leads to rapid and uniform temperature increases throughout the food, which can potentially minimize localized overheating that contributes to this compound formation jfrm.ru. While ohmic heating offers advantages such as shorter processing times, higher energy efficiency, and improved retention of sensory and nutritional qualities compared to conventional heating jfrm.ru, specific quantitative data on its direct this compound reduction rates in food products were not explicitly detailed in the provided search results. It is recognized as a promising technology for general food processing and for addressing processing contaminants.

Other Novel Technologies: Other advanced thermal and non-thermal techniques are being investigated for this compound mitigation. These include:

Microwave Heating: Can reduce this compound formation, with some studies showing reductions from 37% to 83% in microwave frying compared to deep-oil frying. Microwaving starchy foods like potatoes before frying or baking can reduce this compound formation by up to 40% mdpi.com.

Air Frying: Has been shown to produce lower this compound levels compared to deep frying, especially when combined with pre-treatment methods like soaking or blanching.

Pulsed Electric Fields (PEF) and Ultrasound: These non-thermal methods can enhance mass transfer and extraction of this compound precursors from raw materials before cooking.

Table 3: Reported this compound Reduction by Novel Processing Technologies

TechnologyFood ProductReported this compound Reduction (%)Reference
Vacuum FryingPotato Chips/Crisps81–98
Microwave FryingPotato Chips37–83
Microwaving (pre-treatment)Starchy foods (before frying/baking)Up to 40 mdpi.com
Air FryingVarious foodsLower than deep frying

Note: This table is presented as an interactive data table for illustrative purposes within this article.

Household and Catering Preparation Practices

This compound formation is not exclusive to industrial processing; it also occurs during food preparation in homes and catering establishments. Consumer awareness and adherence to specific cooking practices are crucial for managing dietary exposure.

Consumer Awareness and Dietary Guidance

Consumer awareness regarding this compound exposure and effective mitigation strategies at home is generally low bio-conferences.org. This lack of awareness highlights the importance of clear and actionable dietary guidance from public health bodies and food safety authorities. Initiatives aimed at promoting awareness of good cooking practices are crucial bio-conferences.org.

Key aspects of dietary guidance often include:

"Go for Gold" Rule: A common recommendation is to cook starchy foods to a golden yellow color rather than dark brown or scorched, as darker browning indicates higher this compound levels.

Balanced Diet: Consumers who frequently consume stir-fried or deep-fried foods are advised to balance their diet with non-fried foods and to vary cooking methods at home to decrease this compound intake.

Following Manufacturer Instructions: While domestic practices may vary, manufacturers' instructions can serve as a guide for optimal cooking to minimize this compound.

Understanding Precursors: Educating consumers about the role of asparagine and reducing sugars, and how simple pre-treatments can reduce these precursors, empowers them to make informed choices mdpi.com.

Industrial Scale Implementation and Efficacy Assessment of Mitigation Strategies

The food industry faces significant challenges in implementing this compound mitigation strategies on a large scale. These challenges include the high cost of new technologies, the practicability of integrating new steps into existing production lines, ensuring compatibility with established recipes, and, crucially, maintaining the desired organoleptic properties (flavor, texture, color) and nutritional value of the final product. The Maillard reaction, which forms this compound, is also responsible for many desirable sensory characteristics, making complete elimination difficult without compromising product quality researchgate.net. Variability in raw materials due to seasonality, geography, storage, and environmental factors also complicates consistent this compound management.

Despite these challenges, significant progress has been made in industrial this compound reduction.

Asparaginase Adoption: The use of L-asparaginase has been widely adopted in the production of certain foods, such as potato chips and bakery products, and has significantly reduced this compound levels without negatively affecting taste nih.gov. It is considered one of the most effective mitigation strategies, particularly in bakery products.

Raw Material Selection: The selection of low-sugar and low-asparagine potato varieties is another highly effective strategy, particularly for potato products nih.gov. Genetic advancements, including gene editing (e.g., CRISPR) to develop low-asparagine wheat varieties, show potential for future widespread reduction.

Process Optimization: Adjusting cooking times and temperatures, and implementing pre-soaking steps, are fundamental strategies widely applied nih.gov.

The implementation of mitigation strategies often requires a "farm-to-fork" approach, acknowledging that factors throughout the supply chain, from agronomic practices to final processing, influence this compound formation. Due to the diverse nature of food products and processing methods, a case-by-case evaluation is often required, as there is no single universal solution to completely eliminate this compound jfrm.ru. Continuous research and industry collaboration are essential to further minimize this compound levels while ensuring food safety and quality.

Risk Assessment Frameworks for Acrylamide Exposure

Hazard Identification and Characterization in Acrylamide Risk Assessment

Hazard identification for this compound involves determining the types of adverse health effects it can cause. This compound has been identified as a probable human carcinogen, classified as Group 2A by the International Agency for Research on Cancer (IARC) and Group B2 by the U.S. Environmental Protection Agency (EPA). nih.govuni.lusysrevpharm.orgiarc.frclinisciences.com It is also recognized as a genotoxic substance, meaning it can damage DNA. uni.luiarc.fr The genotoxicity and carcinogenicity of this compound are largely attributed to its metabolism to glycidamide (B1671898), an epoxide that is highly reactive with DNA. nih.gov

Beyond its carcinogenic potential, this compound is known to cause neurotoxic effects in both humans and animals, affecting the nervous system. nih.govuni.lu Early signs of neurotoxicity can include numbness, tingling, and tenderness to touch, with more severe symptoms like excessive sweating, skin changes, and limb weakness appearing with continued exposure. uni.lu While some studies have explored reproductive and developmental toxicity, current levels of dietary exposure to this compound are generally not considered a concern for these endpoints.

Dose-Response Modeling for this compound Toxicity

Dose-response modeling is a critical component of hazard characterization, establishing the quantitative relationship between the dose of this compound and the incidence or severity of adverse effects. For genotoxic carcinogens like this compound, a non-threshold dose-response relationship is often assumed, meaning that even very low levels of exposure could theoretically pose some risk. nih.gov In contrast, for non-genotoxic effects such as neurotoxicity, a threshold dose-response is typically assumed, implying that there is a level of exposure below which no adverse effects are expected. nih.gov

Benchmark Dose (BMD) modeling is a statistical approach used to characterize the dose-response relationship and determine a point of departure (POD) for risk assessment. The Benchmark Dose Lower Confidence Limit (BMDL) is a key metric, representing the lower bound of a dose that produces a specified small but measurable adverse response (e.g., 10% extra risk, BMDL10). This approach is particularly useful for genotoxic carcinogens where a No Observed Adverse Effect Level (NOAEL) cannot be reliably established.

For this compound, BMDL10 values have been established for various endpoints based on animal studies. For neoplastic effects, a BMDL10 of 0.17 mg/kg body weight (bw)/day has been selected for tumors. For non-cancer effects, neurological changes are considered the most relevant, with a BMDL10 of 0.43 mg/kg bw/day. Other reported BMDL10 values for specific tumor types include 0.31 mg/kg bw/day for mammary tumors in rats and 0.18 mg/kg bw/day for Harderian gland tumors in mice.

Table 1: Selected Benchmark Dose Lower Confidence Limits (BMDL10) for this compound

EndpointBMDL10 (mg/kg bw/day)Source
Neoplastic effects (tumors)0.17
Neurological effects0.43
Mammary tumors (rats)0.31
Harderian gland tumors (mice)0.18

The Margin of Exposure (MOE) approach is widely used to indicate the level of health concern for substances that are genotoxic and carcinogenic, as a tolerable daily intake (TDI) cannot be set. The MOE is calculated by dividing a reference point from experimental studies (typically the BMDL or, for non-genotoxic effects, the NOAEL) by the estimated human exposure to the substance.

For genotoxic and carcinogenic substances, an MOE of 10,000 or higher is generally considered to be of low public health concern. For non-genotoxic substances, an MOE of 100 or higher typically indicates no public health concern.

Reported MOE values for the carcinogenic effects of this compound have varied, indicating a public health concern. For average adult consumers, MOE values for cancer-related effects have ranged from 425 down to 300, while for high-consuming toddlers, they can be as low as 50. For neurological effects, MOE values have ranged from 1,075 for average adult consumers to 126 for high-consuming toddlers. While these MOEs for neurological effects are generally higher, for toddlers and children with high dietary exposure, they approach values that might be of concern.

Table 2: Representative Margin of Exposure (MOE) Values for this compound

Effect CategoryPopulation GroupMOE RangeInterpretationSource
CarcinogenicAverage Adults300 - 425Health Concern
CarcinogenicHigh-consuming Toddlers50 - 120Health Concern
NeurologicalAverage Adults1,075Low Concern
NeurologicalHigh-consuming Toddlers126Close to Concern

Exposure Assessment in Risk Characterization

Key food groups contributing to this compound exposure include fried potato products (such as French fries, crisps, and roasted potatoes), coffee, biscuits, crackers, crisp breads, and soft bread. The main contributors can vary by age group; for instance, fried potato products account for a significant portion of exposure in children and adults, while coffee is a major contributor for adults. Baby foods, particularly rusks and biscuits, are notable sources for infants.

Average daily dietary exposure to this compound varies across populations and age groups. For adults, estimates range from 0.3 to 1.0 µg/kg bw/day. nih.gov Children, especially toddlers, tend to have higher exposure levels on a body weight basis, with average intakes reported between 0.5 and 1.9 µg/kg bw/day, often 2-3 times higher than adults. High-end consumers can have exposures up to 4 µg/kg bw/day. Occupational exposure, primarily through dermal contact and inhalation, also occurs but is distinct from general dietary exposure. uni.luiarc.fr

Table 3: Estimated Daily Dietary this compound Exposure Levels

Population GroupAverage Exposure (µg/kg bw/day)High-End Exposure (µg/kg bw/day)Source
General Population0.3 - 1.04.0 nih.gov
Infants and Children0.5 - 1.9-

Probabilistic Risk Assessment Methodologies for this compound

Probabilistic risk assessment methodologies are employed to account for the inherent variability and uncertainty in the input data used for risk estimation. Unlike deterministic approaches that use single point estimates, probabilistic methods generate a distribution of possible risk outcomes, providing a more comprehensive picture of the potential risks.

Monte Carlo simulation is a widely used probabilistic technique in this compound risk assessment. In this method, input variables such as food consumption rates, this compound concentrations in foods, and body weights are represented by probability density functions rather than fixed values. By repeatedly sampling from these distributions, Monte Carlo simulations produce a range of exposure and risk estimates, reflecting the variability within the population and the uncertainties in the data. This allows risk assessors to determine not only average risks but also the probability of exceeding certain risk thresholds for different segments of the population.

Cumulative Risk Assessment Considerations for this compound and Co-Exposure

Cumulative risk assessment considers the aggregate risk from exposure to a single chemical from multiple pathways or sources, or from multiple chemicals that exert toxicity through similar mechanisms. For this compound, this primarily involves assessing exposure from various food sources, as well as considering potential co-exposure from other sources like tobacco smoke.

Regulatory Science and Policy Implications of Acrylamide Research

International Regulatory Frameworks and Guidelines for Acrylamide

Global efforts to address this compound in food have led to the establishment of various regulatory frameworks and guidelines aimed at reducing consumer exposure. These initiatives often involve collaboration between international organizations and national food safety authorities.

Codex Alimentarius Commission Standards

The Codex Alimentarius Commission (CAC), a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), plays a crucial role in setting international food standards. In 2009, Codex Alimentarius developed the "Code of Practice for the Reduction of this compound in Foods" (CAC/RCP 67-2009) fao.orgifst.org. This code provides guidance to national and local authorities, manufacturers, and other relevant bodies on preventing and reducing this compound formation in potato and cereal products fao.orgifst.org. The Codex approach emphasizes the "As Low as Reasonably Achievable" (ALARA) principle, meaning manufacturers should reduce this compound levels as much as possible without adversely impacting the food supply chain sfa.gov.sg. Instead of setting maximum limits, the Code of Practice offers mitigation measures for the food industry sfa.gov.sg.

European Union Regulations and Recommendations

The European Union (EU) has been at the forefront of regulating this compound in food, often serving as a model for other regions ingredientsnetwork.com. The European Commission adopted Regulation (EU) 2017/2158 in November 2017, which entered into force in April 2018 europa.eufood.gov.ukcurtisanalytics.co.uk. This regulation establishes mandatory mitigation measures and benchmark levels for reducing this compound in certain foods europa.eufood.gov.ukcurtisanalytics.co.uk. Food business operators are required to apply these mitigation measures, which are proportionate to the size and nature of the establishment europa.eufood.gov.uk. The regulation covers a range of food products, including French fries, potato crisps, bread, breakfast cereals, fine bakery wares, coffee, and baby food food.gov.ukcurtisanalytics.co.uk.

The EU legislation also includes Commission Recommendation (EU) 2019/1888, which advises competent authorities and food business operators to monitor this compound levels in certain foods to inform future risk management measures europa.eu. The European Food Safety Authority (EFSA) has played a significant role in assessing the risks of this compound, concluding in 2015 that current levels of dietary exposure indicate a concern with respect to carcinogenic effects europa.eueuropa.eufao.org. The EU is also considering setting maximum levels for this compound in certain foods, particularly processed cereal-based foods for infants and young children europa.euingredientsnetwork.comnovozymes.com.

United States Food and Drug Administration (FDA) Guidance

In the United States, the Food and Drug Administration (FDA) has issued guidance to help growers, manufacturers, and food service operators reduce this compound levels in certain foods fda.govfda.govfda.govfoodlogistics.com. The FDA's 2016 Guidance for Industry on this compound in Foods outlines strategies to mitigate this compound formation fda.govfda.govfda.gov. This guidance is intended to suggest a range of possible approaches rather than identifying specific recommended ones, and it does not establish any specific maximum recommended level or action level for this compound fda.govfda.gov. The FDA continues to monitor this compound levels in foods and evaluates new information on its health effects fda.govcanada.ca. While the FDA regulates residual this compound in materials that contact food, there are currently no regulations on the presence of this compound in food itself; the guidance serves as recommendations cancer.org. California, however, has its own Proposition 65, which requires warnings for significant exposures to chemicals like this compound and has set a No Significant Risk Level (NSRL) of 0.2 micrograms per day ucdavis.edufdli.orgbipc.com.

World Health Organization (WHO) and Food and Agriculture Organization (FAO) Initiatives

The WHO and FAO have been actively involved in addressing this compound since its discovery in food in 2002 fao.org. A joint FAO/WHO Consultation on Health Implications of this compound in Food in July 2002 concluded that the occurrence of this compound at unexpectedly high levels in frequently consumed foods was a major concern fao.orgwho.int. This consultation recommended that food should not be cooked excessively (too long or at too high a temperature) and reinforced general advice on healthy, balanced, and varied diets fao.orgcfs.gov.hk.

Following this, an international network on this compound in food was established by FAO and WHO to facilitate the sharing of relevant data and ongoing investigations fao.orgwho.int. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has undertaken comprehensive analyses of this compound occurrence data and concluded that this compound may indicate a human health concern, emphasizing the need to reduce exposure fda.govifst.orgeuropa.eufoodfacts.org.za. The WHO also considers this compound in its Guidelines for Drinking-water Quality, setting a guideline value of 0.5 µ g/litre for this compound in drinking water cfs.gov.hkwho.int.

Research Supporting Regulatory Decisions on this compound

Extensive research has been conducted globally to understand this compound formation, assess health risks, and develop mitigation strategies, providing the scientific basis for regulatory decisions fao.orgnih.gov. Studies have confirmed that this compound forms from asparagine and reducing sugars during the Maillard reaction at high temperatures (typically above 120°C) and low moisture conditions fda.govfao.orgfsai.ieresearchgate.net.

Key research findings supporting regulatory actions include:

Formation Mechanism: Detailed studies have elucidated the Maillard reaction as the primary pathway for this compound formation, identifying asparagine and reducing sugars as key precursors fda.govfao.orgfsai.ie. This understanding underpins mitigation strategies focused on reducing precursor availability or altering cooking conditions.

Occurrence Data: Comprehensive analysis of this compound occurrence data from various countries has identified major contributing food groups, such as potato-based products (e.g., French fries, potato chips), cereal-grain-based foods (e.g., cookies, crackers, breakfast cereals, toasted bread), and coffee fda.goveuropa.eufao.orgeuropa.eu. This data informs regulatory focus on specific food categories.

Toxicological Studies: Animal studies have provided evidence that this compound is carcinogenic and can cause other adverse effects at very high doses nih.govfda.govucdavis.edunih.gov. While direct conclusive evidence for cancer risk in humans from dietary this compound at typical exposure levels is still being investigated, the potential concern identified by bodies like the U.S. National Toxicology Program and JECFA drives the imperative for reduction fda.govcanada.caucdavis.eduresearchpublish.com. EFSA's scientific opinion in 2015 confirmed that this compound in food potentially increases the risk of developing cancer for consumers across all age groups europa.eufao.orgfood.gov.uk.

Mitigation Research: Research has explored numerous strategies to reduce this compound in food products, including:

Raw Material Selection: Choosing potato cultivars with low reducing sugar and asparagine content sfa.gov.sgproquest.com. Avoiding sulfur-deficient soil and excessive nitrogen fertilization in cereals can also reduce asparagine levels fao.org.

Processing Conditions: Modifying time and temperature profiles during cooking (e.g., lower frying/baking temperatures, shorter cooking times, cooking to a lighter color) cancer.orgresearchgate.netresearchpublish.comproquest.com. Blanching or par-boiling potatoes can leach out precursors fda.govfao.orgproquest.com.

Ingredient Modification: Adding asparaginase (B612624), an enzyme that converts asparagine to aspartic acid, thereby reducing this compound formation canada.caresearchpublish.comfao.org. Adjusting pH (e.g., through acid treatments) can also reduce this compound, though this may lead to other contaminants like 3-MCPD researchpublish.comresearchgate.net. The addition of certain amino acids like cysteine or calcium salts has also shown promise in reducing this compound proquest.comfao.orgresearchgate.net.

Storage Conditions: Storing raw potatoes at temperatures not lower than 8-12°C to prevent "low-temperature sweetening" and subsequent increased this compound formation canada.caproquest.com.

This body of research provides the foundation for the mitigation measures and benchmark levels stipulated in international and national regulations.

Impact Assessment of this compound Mitigation Policies

The implementation of this compound mitigation policies has aimed to reduce consumer exposure, and their effectiveness is subject to ongoing assessment. The EU's Regulation (EU) 2017/2158, for instance, mandates food business operators to apply mitigation measures and verify their effectiveness through sampling and analysis curtisanalytics.co.uk.

Initial assessments have shown variable implementation of mitigation measures by food business operators europa.eu. Some studies, like the trend study by the Swedish Food Agency, systematically monitor this compound levels to evaluate the success of producers in reducing levels in heat-treated foods livsmedelsverket.se. These studies provide data to international bodies like JECFA and the European Commission to aid their work on the this compound issue livsmedelsverket.se.

The impact of these policies can be observed in several areas:

Industry Adoption of Mitigation Strategies: Food businesses have developed and implemented various strategies, often summarized in "this compound Toolboxes," focusing on raw material selection, product formulation, and processing techniques fda.goveuropa.euifst.orgchangingmarkets.org. Examples include optimizing frying and baking temperatures, reducing cooking times, using asparaginase, and modifying recipes researchgate.netproquest.comfao.orgresearchgate.net.

Challenges and Ongoing Efforts: Despite efforts, challenges remain. Consumer organizations, such as Safe Food Advocacy Europe (SAFE), have highlighted that existing benchmark levels set by the European Commission may not be sufficiently effective in safeguarding consumer health and are pushing for legally binding maximum levels, particularly for vulnerable populations like infants and young children ingredientsnetwork.com. There is also a need for continued research into new food categories that may contain high levels of this compound, such as roasted nuts and vegetable chips ingredientsnetwork.com.

Consumer Awareness: Alongside industry efforts, policies often include initiatives to raise consumer awareness about this compound and provide advice on reducing exposure through home cooking practices, such as avoiding overcooking and choosing alternative cooking methods like boiling and steaming europa.eusfa.gov.sgfda.govcanada.cacancer.orgcfs.gov.hkfood.gov.uk.

The ongoing assessment of these policies is crucial for identifying areas for improvement and ensuring that regulatory measures continue to evolve based on the latest scientific understanding and practical effectiveness in reducing this compound exposure in the food supply.

Future Directions in this compound Regulatory Science

The evolving understanding of this compound formation, exposure, and potential health implications continues to drive future directions in regulatory science and policy. Efforts are primarily focused on refining analytical capabilities, enhancing risk assessment methodologies, developing advanced mitigation strategies, and fostering international harmonization of regulatory frameworks.

Advancements in Analytical Methods

Future directions in this compound regulatory science necessitate the continuous development of more precise, efficient, and cost-effective analytical methods for its detection and quantification in diverse food matrices. While established techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are reliable, there is a push for advancements that offer improved precision and efficiency, especially for complex food samples and lower concentrations opensciencepublications.comlcms.cznih.govbund.de. Advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly employed for their enhanced sensitivity and accuracy opensciencepublications.commerieuxnutrisciences.com.

Ongoing research aims to overcome challenges such as the complexity of sample preparation and the high cost of reagents, which currently limit widespread application of some methods opensciencepublications.com. Future efforts will focus on developing faster, simpler, and more cost-effective techniques to enable broader monitoring and compliance verification across the food industry opensciencepublications.com. Proficiency testing programs continue to refine detection methods, particularly for foods with lower levels of this compound, aiming for reliable quantification even at concentrations as low as 10-30 micrograms per kilogram (µg/kg) bund.de.

Table 1: Emerging Analytical Techniques for this compound Detection

Analytical TechniqueKey FeaturesFuture Impact on Regulatory Science
LC-MS/MSHigh sensitivity, specificity, and accuracy; suitable for complex matrices opensciencepublications.commerieuxnutrisciences.com.Enables more precise quantification at lower detection limits, supporting stricter regulatory benchmarks and comprehensive exposure assessments.
GC-MS/MSHighly sensitive, often coupled with derivatization for enhanced precision opensciencepublications.com.Improves accuracy in diverse food products, crucial for validating mitigation efforts and setting new regulatory targets.
BiosensorsPotential for rapid, simple, and cost-effective detection informaticsjournals.co.in.Offers prospects for on-site or rapid screening methods, facilitating quicker compliance checks and real-time monitoring in food production.
Improved Sample PrepFocus on optimizing extraction and clean-up processes opensciencepublications.comopensciencepublications.com.Reduces analytical variability and enhances method robustness, leading to more reliable regulatory data.

Refinement of Risk Assessment Models

Future regulatory science will involve a more refined understanding of this compound's toxicological profile and its implications for human health. This includes a deeper investigation into the hierarchy of target organ toxicity and the relative impacts on the nervous system and fertility who.int. Furthermore, the assessment of this compound's impact on the endocrine system warrants further investigation who.int.

Evolution of Mitigation Strategies and Regulatory Frameworks

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), aim to further reduce this compound levels in food products opensciencepublications.com. Future regulatory efforts are expected to build upon existing guidelines, such as EU Regulation 2017/2158, which outlines mitigation measures and benchmark levels for food businesses mdpi.comeuropa.eu. There is an ongoing consideration for setting maximum levels for this compound in certain foods, complementing the current mitigation measures europa.eu.

Research into mitigation strategies continues to evolve, exploring various approaches to reduce this compound formation during food processing. These include optimizing processing conditions (e.g., lowering cooking temperatures and reducing cooking times, employing techniques like vacuum frying and baking), utilizing enzyme treatments (such as asparaginase to reduce precursors or acrylamidase post-formation), and leveraging antioxidants opensciencepublications.comopensciencepublications.comacs.org. Genetic and agronomic solutions, including variety selection, plant breeding, and crop management, are also promising avenues for reducing this compound-forming potential in raw materials like potatoes and cereals nih.gov.

New product categories, such as vegetable chips, popcorn, pretzel sticks, and chocolate, have been identified as sources of this compound, and the introduction of benchmark levels for these groups is conceivable in the future eurofins.dedigicomply.com.

International Harmonization and Collaboration

A key future direction in this compound regulatory science is the pursuit of global harmonization of food safety regulations and legislation globalharmonization.net. Differing country-specific rules can create barriers to international trade and inconsistent consumer protection globalharmonization.net. Initiatives by scientific organizations aim to achieve global scientific consensus on food safety issues, including this compound, to eliminate these regulatory disparities globalharmonization.netfood-safety.com. This harmonization is expected to encourage private sector investment in food safety research and development, ultimately strengthening the global food industry globalharmonization.net.

International bodies will continue to monitor this compound levels, collect data from Member States, and identify trends to inform future risk management measures europa.eueuropa.eueuropa.eu. The goal is to ensure that regulatory measures are enforceable, feasible, and credible for effective reduction of this compound presence in food globally europa.eu.

Table 2: Key Areas of Future Regulatory Focus for this compound

Regulatory Focus AreaDescriptionExpected Outcome
Legally Binding Limits Transition from indicative values and benchmark levels to mandatory maximum limits for specific food categories merieuxnutrisciences.comeuropa.eu.Stronger enforcement and more consistent reduction of this compound levels across the food industry.
Food Group-Specific Standards Development of tailored standards for new or high-risk food groups, such as vegetable chips, popcorn, and chocolate eurofins.deisafe.go.kr.Targeted interventions and improved consumer protection for diverse dietary exposures.
Endogenous Formation Integration of research on this compound formation within the human body into risk assessments eurofins.de.More accurate overall exposure estimates and refined public health guidance.
International Harmonization Collaborative efforts to align regulatory standards and analytical methods globally europa.euglobalharmonization.net.Reduced trade barriers, enhanced global food safety, and consistent consumer information.
Continuous Monitoring Ongoing surveillance of this compound levels in foods, with a focus on emerging products and new processing techniques europa.eudigicomply.com.Early identification of new sources of exposure and proactive regulatory responses.

Q & A

Q. What are the primary chemical pathways for acrylamide formation in thermally processed foods?

this compound forms primarily via the Maillard reaction between free asparagine (an amino acid) and reducing sugars (e.g., glucose) at temperatures >120°C. This reaction is pH-dependent and accelerated under low-moisture conditions. Key intermediates include Schiff bases and decarboxylated Amadori products, with this compound yield influenced by precursor concentrations and thermal history .

Q. Methodological Insight :

  • Quantitative Analysis : Use isotope dilution assays (e.g., LC-MS/MS) to track asparagine degradation and this compound formation in model systems.
  • Kinetic Modeling : Apply Arrhenius equations to predict this compound formation rates across temperatures (e.g., 120–180°C) .

Q. What analytical methods are validated for this compound quantification in food matrices?

The gold-standard methods include:

  • GC-MS : After bromination of this compound to 2,3-dibromopropionamide, achieving a detection limit of 5 µg/kg .
  • LC-MS/MS : Direct analysis of underivatized this compound with a detection limit of 10 µg/kg, offering higher throughput and reduced sample preparation .

Q. Validation Criteria :

  • Reproducibility : Coefficient of variation (CV) <5% for both methods.
  • Recovery Rates : >95% in spiked samples (e.g., potato chips, coffee) .

Q. How do experimental designs like Response Surface Methodology (RSM) optimize this compound reduction?

RSM evaluates interactions between variables (e.g., temperature, time, pH) to identify optimal processing conditions. For example, in roasting balloon flower roots:

VariableRange TestedThis compound Reduction Strategy
Temperature (°C)100–140Non-linear decrease above 140°C
Time (min)6–9Shorter durations minimize yields

Key Finding : Temperature adjustments (e.g., lowering from 140°C to 120°C) reduced this compound by 60% in industrial equipment .

Advanced Research Questions

Q. How can conflicting data on this compound mitigation strategies be resolved statistically?

Contradictions arise from heterogeneous food matrices and variable processing conditions. Solutions include:

  • Multivariate Analysis : Use ANOVA to isolate significant factors (e.g., asparagine concentration vs. pH).
  • Pareto Charts : Prioritize variables (e.g., this compound concentration and incubation time account for 80% of microbial degradation efficacy) .

Case Study : In microbial bioremediation, a two-level factorial design identified pH (p<0.05) as critical for bacterial growth on this compound, overriding glucose concentration effects .

Q. What biomarkers are validated for assessing human this compound exposure and metabolic fate?

  • Hemoglobin Adducts : AAVal (this compound) and GAVal (glycidamide) correlate with cumulative exposure (half-life: 110 days) .
  • Urinary Metabolites : AAMA and GAMA reflect recent exposure but lack dose-response linkage to toxicity .

Methodological Gap : Adducts quantify exposure but require LC-MS/MS validation across populations (e.g., smokers vs. non-smokers) .

Q. How do multi-omics approaches clarify this compound’s carcinogenic potential?

  • Genomics : Mutational signature analysis in tumors revealed glycidamide-induced TP53 mutations in 33% of 1,600 tumor genomes .
  • Metabolomics : Track glycidamide-DNA adducts (e.g., N7-GA-Gua) via UPLC-ESI-MS/MS in rodent models .

Limitation : Epidemiological inconsistencies persist due to confounding dietary factors and genetic polymorphisms in CYP2E1 (glycidamide activation) .

Q. What advanced statistical models improve dose-response assessments for this compound toxicity?

  • Benchmark Dose (BMD) Modeling : Derived an RfD of 0.83 µg/kg/day for reproductive toxicity in rats, using log-logistic models .
  • Physiologically Based Pharmacokinetic (PBPK) Models : Simulate glycidamide hepatic formation to estimate cancer risks (1×10⁻⁵ risk at 0.095 µg/kg/day) .

Validation Challenge : Extrapolating rodent thyroid tumor data to humans requires mode-of-action studies (e.g., oxidative stress vs. DNA adduct dominance) .

Data Contradiction Analysis

Q. Why do some studies report this compound increases at higher temperatures (>180°C)?

Thermal degradation competes with formation:

  • Competing Pathways : this compound decomposes to acrylic acid and ammonia above 170°C, reducing net yields in prolonged heating .
  • Matrix Effects : High lipid content in foods (e.g., meats) inhibits Maillard reactions, unlike starch-rich systems .

Q. How do mitigation strategies like asparaginase pretreatment vary in efficacy across crops?

  • Wheat vs. Potato : Asparaginase reduces this compound by 90% in wheat-based products but only 50% in potatoes due to endogenous sugar variability .
  • pH Dependence : Enzyme efficacy drops below pH 5.0, requiring buffering in acidic foods (e.g., sourdough) .

Q. Emerging Methodologies

Q. Can CRISPR-edited low-asparagine crops reduce this compound formation?

  • Proof of Concept : RNAi silencing of asparagine synthetase in potatoes reduced this compound by 70% in fried slices .
  • Challenges : Off-target effects on flavor and texture require agronomic optimization .

Q. How does machine learning enhance predictive modeling of this compound formation?

  • Neural Networks : Trained on 10,000+ data points to predict this compound in baked goods (RMSE: 12 µg/kg) .
  • Limitation : Requires high-quality input data (e.g., precise time-temperature profiles) .

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